Product packaging for Apramycin Sulfate(Cat. No.:CAS No. 65710-07-8)

Apramycin Sulfate

Cat. No.: B1665151
CAS No.: 65710-07-8
M. Wt: 637.7 g/mol
InChI Key: WGLYHYWDYPSNPF-RQFIXDHTSA-N
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Description

Apramycin sulfate is a glycoside and an amino cyclitol.
See also: Apramycin (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H43N5O15S B1665151 Apramycin Sulfate CAS No. 65710-07-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLYHYWDYPSNPF-RQFIXDHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37321-09-8 (Parent)
Record name Apramycin sulfate
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Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65710-07-8
Record name Apramycin sulfate
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Record name Apramycin sulfate
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Record name Apramycin sulphate
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Record name APRAMYCIN SULFATE
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Apramycin Sulfate on the 30S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin is a unique aminoglycoside antibiotic distinguished by its chemical structure and mechanism of action. Unlike many other aminoglycosides that primarily cause significant misreading of the mRNA codon, apramycin's main inhibitory effect is the blockage of the translocation step in protein synthesis.[1][2] It binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, but in a manner distinct from other well-known aminoglycosides like paromomycin and gentamicin.[2][3] This unique interaction is responsible for its potent antibacterial activity and a comparatively lower incidence of ototoxicity, making it a subject of significant interest for the development of new antibacterial agents.[4] This guide provides a detailed examination of apramycin's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

The 30S Ribosomal Subunit: The Target of Apramycin

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is the cellular machinery responsible for protein synthesis. The 30S subunit plays a crucial role in the initiation and decoding of mRNA. A key functional center within the 30S subunit is the aminoacyl-tRNA acceptor site (A-site), which is primarily formed by helix 44 (h44) of the 16S rRNA. The A-site is responsible for decoding the mRNA codon by selecting the correct aminoacyl-tRNA. Aminoglycoside antibiotics, including apramycin, exert their effects by binding to this critical site.[5][6]

Core Mechanism of Action

Apramycin's mechanism of action is multifaceted, but its primary effect is the potent inhibition of translocation, the process by which the ribosome moves along the mRNA.[1][2] While it does induce some level of translational error, this is less pronounced compared to other aminoglycosides.[1][2]

Binding to the A-site: Apramycin binds within the major groove of the 16S rRNA decoding A-site.[2][4] However, structural studies have revealed a key difference in its binding mode compared to other aminoglycosides. While drugs like paromomycin and gentamicin cause two universally conserved adenine residues, A1492 and A1493, to flip out from helix 44, apramycin does not induce this conformational change.[2] Instead, it locks the A-site into a conformation that is unfavorable for the binding of elongation factor G (EF-G), which is essential for translocation.[2] This effectively raises the energy barrier that EF-G must overcome to move the tRNAs from the A and P sites to the P and E sites, respectively, thereby stalling protein synthesis.[2]

Inhibition of Translocation: The inhibition of translocation is considered the primary inhibitory effect of apramycin.[1][2] By preventing the ribosome from moving to the next codon, apramycin effectively halts the elongation of the polypeptide chain. This leads to a bacteriostatic and, at higher concentrations, a bactericidal effect.

Limited Miscoding: Unlike many other aminoglycosides that cause significant misreading of the mRNA, apramycin induces translation errors to a more limited extent.[1][2] This is attributed to its unique binding mode that does not involve the destacking of A1492 and A1493, which are crucial for monitoring the codon-anticodon interaction.[2]

Quantitative Data on Apramycin-Ribosome Interaction

The following table summarizes key quantitative data related to the interaction of apramycin with the ribosomal A-site.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd)
to eukaryotic 18S rRNA500 ± 50 nMIn vitro (Mass Spectrometry)[7]
to prokaryotic 16S rRNA~2 µM (4-fold weaker than 18S)In vitro (Mass Spectrometry)[7]
Inhibitory Concentration
IC50 for in vitro protein synthesis125 nM (for Arbekacin, a related aminoglycoside)E. coli reconstituted system[8]

Key Experimental Protocols

Understanding the mechanism of apramycin has been facilitated by several key experimental techniques. Detailed below are the methodologies for two such pivotal assays.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the concentration at which apramycin inhibits protein synthesis by 50% (IC50).

Methodology:

  • Preparation of Cell-Free Extract: E. coli cells are cultured to mid-log phase, harvested, and lysed to prepare an S30 extract containing all the necessary components for translation.

  • In Vitro Translation Reaction: A reaction mixture is prepared containing the S30 extract, a specific mRNA template (e.g., encoding luciferase or GFP), amino acids (one of which is radioactively or fluorescently labeled), and an energy source (ATP, GTP).[9][10]

  • Addition of Inhibitor: Varying concentrations of apramycin sulfate are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for protein synthesis.

  • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. If a radioactive amino acid is used, this can be done by precipitating the protein, collecting it on a filter, and measuring the radioactivity using a scintillation counter. If a reporter protein like luciferase is used, its activity is measured via a luminometer.[9]

  • Data Analysis: The percentage of inhibition is calculated for each apramycin concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the apramycin concentration and fitting the data to a dose-response curve.

Toeprinting Assay

This assay is used to map the precise binding site of a drug on the mRNA by identifying where the ribosome stalls.

Objective: To determine the specific codon at which apramycin causes the ribosome to stall, thus inferring its effect on translocation.

Methodology:

  • Formation of the Ribosome-mRNA Complex: A specific mRNA template is incubated with purified 70S ribosomes (or 30S and 50S subunits) to allow for the formation of initiation complexes at the start codon.[11][12]

  • Addition of Antibiotic: Apramycin is added to the reaction, which will allow translation to proceed until the ribosome stalls at a specific site due to the drug's action.

  • Primer Extension: A DNA primer, labeled with a radioactive isotope or a fluorescent dye, is annealed to the 3' end of the mRNA. Reverse transcriptase is then added, which synthesizes a complementary DNA (cDNA) strand starting from the primer.[12][13]

  • Ribosome as a Block: The reverse transcriptase will stop when it encounters the stalled ribosome. This results in a cDNA product of a specific length, the "toeprint."

  • Analysis of Products: The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The size of the toeprint fragment indicates the position of the stalled ribosome on the mRNA, typically 15-17 nucleotides downstream from the P-site codon.[12]

  • Interpretation: By comparing the toeprinting pattern in the presence and absence of apramycin, the specific site of ribosome stalling induced by the antibiotic can be identified.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the mechanism of action of apramycin and a typical experimental workflow.

apramycin_mechanism cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit (with 16S rRNA A-site) Translocation Translocation 50S_Subunit 50S Subunit mRNA mRNA A_site_tRNA Aminoacyl-tRNA (A-site) P_site_tRNA Peptidyl-tRNA (P-site) Apramycin Apramycin Apramycin->30S_Subunit Binds to A-site Apramycin->Translocation Blocks EF-G access EFG Elongation Factor G (EF-G) EFG->Translocation Mediates Stall Ribosome Stalling Protein Synthesis Inhibited Translocation->Stall

Caption: Mechanism of Apramycin Action on the Ribosome.

toeprinting_workflow cluster_setup Reaction Setup cluster_assay Primer Extension cluster_analysis Analysis mRNA_template 1. mRNA Template Ribosomes 2. Add 70S Ribosomes mRNA_template->Ribosomes Form initiation complex Apramycin_add 3. Add Apramycin Ribosomes->Apramycin_add Induce stalling Primer 4. Anneal Labeled Primer Apramycin_add->Primer RT 5. Add Reverse Transcriptase Primer->RT Elongation 6. cDNA Synthesis RT->Elongation Stops at ribosome PAGE 7. Denaturing PAGE Elongation->PAGE Separate fragments Detection 8. Detect Toeprint PAGE->Detection Identify stall site

Caption: Experimental Workflow for Toeprinting Assay.

Conclusion

This compound presents a compelling case as a lead compound for the development of novel antibiotics. Its primary mechanism of inhibiting translocation, coupled with a reduced propensity for inducing misreading, distinguishes it from other aminoglycosides. This unique mode of action, rooted in its specific structural interaction with the 16S rRNA A-site, offers a pathway to designing more selective and less toxic antibacterial agents. The experimental methodologies detailed herein provide a framework for further investigation into apramycin and its derivatives, with the ultimate goal of addressing the growing challenge of antibiotic resistance.

References

The Structure-Activity Relationship of Apramycin Sulfate: A Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apramycin, a unique aminoglycoside antibiotic, has garnered significant interest for its potent activity against a broad spectrum of multidrug-resistant Gram-negative bacteria.[1][2] Its distinctive chemical architecture, featuring a monosubstituted 2-deoxystreptamine (2-DOS) core and a bicyclic sugar moiety, sets it apart from other aminoglycosides and contributes to its ability to evade common resistance mechanisms.[1][2][3] This guide delves into the critical aspects of the structure-activity relationship (SAR) of apramycin sulfate, providing a comprehensive overview of its mechanism of action, the impact of structural modifications on its antibacterial efficacy, and the experimental methodologies employed in its evaluation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel antibacterial agents.

Introduction

The rise of antibiotic resistance poses a formidable threat to global public health. Aminoglycosides have long been a cornerstone in the treatment of severe bacterial infections, but their clinical utility has been increasingly compromised by the emergence of resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs).[4] Apramycin, produced by Streptomyces tenebrarius, presents a promising scaffold for the development of next-generation antibiotics due to its inherent resilience to many of these resistance determinants.[1][5] Understanding the intricate relationship between its structure and antibacterial activity is paramount for the rational design of new apramycin analogs with enhanced potency, expanded spectrum, and improved safety profiles.

Chemical Structure of Apramycin

Apramycin is a pseudo-oligosaccharide characterized by a unique 4-monosubstituted 2-deoxystreptamine ring. Its full chemical name is (2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol.[3][6] The sulfate salt is the common pharmaceutical form.[6][7]

Mechanism of Action

Apramycin exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[8][9]

Binding to the 30S Ribosomal Subunit

Like other aminoglycosides, apramycin binds to the 30S ribosomal subunit.[8][10] Specifically, it interacts with the A site in the 16S rRNA, a critical region for decoding messenger RNA (mRNA).[7] This binding is characterized by extensive interactions within the deep groove of the RNA.[3][11] The unique structure of apramycin allows for a distinct binding mode compared to other aminoglycosides.[3][12]

Inhibition of Protein Synthesis

The binding of apramycin to the A site has a dual consequence on protein synthesis:

  • Inhibition of Translocation: A primary mechanism of apramycin is the blockage of the translocation step, where the ribosome moves along the mRNA to read the next codon.[3][10][13] This effectively halts the elongation of the polypeptide chain.

  • Induction of mRNA Misreading: While traditionally considered a hallmark of aminoglycoside action, apramycin induces mRNA misreading to a lesser extent than some other members of its class.[5][11][14] This misreading leads to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins.

The combined effect of translocation inhibition and mRNA misreading leads to a rapid bactericidal action.[5]

Signaling Pathway of Apramycin's Action

Apramycin Mechanism of Action Mechanism of Action of Apramycin Apramycin Apramycin Binding Binding to A Site Apramycin->Binding Ribosome Bacterial 30S Ribosome ASite A Site (16S rRNA) Ribosome->ASite ASite->Binding Translocation Inhibition of Translocation Binding->Translocation Misreading mRNA Misreading Binding->Misreading Protein_Synthesis Inhibition of Protein Synthesis Translocation->Protein_Synthesis Misreading->Protein_Synthesis Bactericidal Bactericidal Effect Protein_Synthesis->Bactericidal

Caption: Mechanism of action of apramycin, from binding to the ribosomal A site to the ultimate bactericidal effect.

Structure-Activity Relationship Studies

Modifications to the apramycin scaffold have been explored to enhance its antibacterial properties and overcome resistance.

Key Structural Features for Activity
  • The 2-Deoxystreptamine (2-DOS) Ring: This central moiety is crucial for binding to the ribosomal RNA. The 4-monosubstituted pattern is a key feature of apramycin.[3]

  • The Bicyclic Sugar Moiety: This unique structural element is critical for apramycin's potent activity and its ability to evade many AMEs.[1] Modifications in this region can significantly impact antibacterial efficacy.

  • The 6'-Hydroxyl Group: The axial orientation of the 6'-hydroxyl group on the bicyclic system is considered important for its interaction with the ribosome.[1]

Modifications and Their Impact

Systematic modifications at various positions of the apramycin molecule have provided valuable SAR insights.[1]

  • 5-O-Glycosides and Ethers: The synthesis of "apralogs," which are apramycin 5-O-glycosides and ethers, has shown improved antibacterial activity and ribosomal selectivity.[1] Some of these analogs also exhibit reduced susceptibility to the AAC(3)-IV resistance determinant.[1]

  • 3' and 5'' Modifications: Modifications at the 3'- and 5''-positions of the ribofuranosyl ring in apralogs have been investigated. 5-amino-5-deoxy modifications can confer resistance to deactivation by APH(3',5'')-Ia type AMEs.[15]

  • 6'-Position: The configuration at the 6'-position is critical. Analogs with an equatorial hydroxyl or amino group in a bicyclic ring I system mimicking paromomycin show considerable activity.[16][17]

Quantitative Data on Antibacterial Activity

The antibacterial activity of apramycin and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC values of Apramycin against various Gram-negative bacteria.

Bacterial SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli1 - >5128[2][5][7]
Klebsiella pneumoniae2 - >2564[2][5][7]
Pseudomonas aeruginosa4N/A[5]
Enterobacter spp.N/A4[2]
Citrobacter freundiiN/A8[2]
Acinetobacter baumanniiN/A16[2]

Note: MIC90 is the concentration at which 90% of the tested isolates are inhibited. The wide range in MICs can be attributed to the presence of resistant strains.

Table 2: Comparative activity of an apramycin analog (a bicyclic paromomycin analog with an equatorial hydroxyl group) against resistant strains. [16]

Bacterial StrainParent Compound MIC (µg/mL)Analog MIC (µg/mL)
E. coli expressing APH(3')-IIIa>1284
S. aureus expressing APH(3')-IIIa>1282

Mechanisms of Resistance

While apramycin is resilient to many common resistance mechanisms, bacteria can develop resistance through several pathways.

Aminoglycoside-Modifying Enzymes (AMEs)

The most prevalent mechanism of resistance to aminoglycosides is enzymatic modification.[4]

  • Aminoglycoside Acetyltransferases (AACs): Apramycin is primarily inactivated by AAC(3)-IV.[18][19][20] This enzyme acetylates the 3-amino group of the 2-DOS ring.

  • Other AMEs: Apramycin's unique structure renders it a poor substrate for many other AMEs that inactivate clinically used aminoglycosides.[1]

Ribosomal Alterations
  • Ribosomal Methyltransferases (RMTases): Some RMTases, such as NpmA, can confer resistance to apramycin by methylating the 16S rRNA at position A1408.[4][21] However, apramycin is not affected by RMTases acting on G1405.[1]

  • Ribosomal Mutations: Mutations in the ribosomal RNA or proteins can also lead to reduced binding of apramycin, although this is a less common mechanism of resistance.[4]

Resistance Mechanisms Overview

Apramycin Resistance Mechanisms Overview of Apramycin Resistance Apramycin Apramycin AME Aminoglycoside-Modifying Enzymes (AMEs) Apramycin->AME Ribosome_Mod Ribosomal Alterations Apramycin->Ribosome_Mod AAC AAC(3)-IV (Acetylation) AME->AAC Inactive Inactivated Apramycin AAC->Inactive RMT 16S rRNA Methyltransferases (e.g., NpmA) Ribosome_Mod->RMT Mutation Ribosomal Mutations Ribosome_Mod->Mutation Reduced_Binding Reduced Ribosomal Binding RMT->Reduced_Binding Mutation->Reduced_Binding Resistance Bacterial Resistance Inactive->Resistance Reduced_Binding->Resistance

Caption: Key mechanisms of bacterial resistance to apramycin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of apramycin and its analogs is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of this compound in sterile deionized water. A series of two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Inoculate the microtiter plates containing the serially diluted antibiotic and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Escherichia coli ATCC 25922 is often used as a quality control strain.[2]

Cell-Free Translation Assay

This assay is used to assess the inhibitory activity of compounds on bacterial protein synthesis.

Protocol:

  • Preparation of Ribosomes and S100 Fractions: Isolate 70S ribosomes and S100 supernatant fractions from a suitable bacterial strain (e.g., E. coli).

  • Assay Mixture: The reaction mixture typically contains ribosomes, S100 fraction, an mRNA template (e.g., poly(U)), amino acids (one of which is radiolabeled, such as [14C]-phenylalanine), an energy source (ATP, GTP), and the test compound at various concentrations.

  • Incubation: The reaction is incubated at 37 °C for a defined period (e.g., 30 minutes).

  • Quantification: The reaction is stopped, and the amount of incorporated radiolabeled amino acid into newly synthesized polypeptides is quantified by scintillation counting. The concentration of the compound that inhibits protein synthesis by 50% (IC50) is then determined.[17][22]

General Experimental Workflow for SAR Studies

SAR Experimental Workflow Workflow for Apramycin SAR Studies Synthesis Synthesis of Apramycin Analogs Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro In Vitro Antibacterial Activity (MIC determination) Purification->In_Vitro Mechanism Mechanism of Action Studies (Cell-free translation assay) Purification->Mechanism Resistance Activity against Resistant Strains (AME-producing strains) Purification->Resistance SAR Structure-Activity Relationship Analysis In_Vitro->SAR Mechanism->SAR Resistance->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of apramycin analogs.

Conclusion

The unique structural features of this compound provide a robust scaffold for the development of novel aminoglycoside antibiotics with the potential to combat multidrug-resistant pathogens. A thorough understanding of its structure-activity relationship is crucial for the rational design of next-generation apralogs with improved efficacy, a broader spectrum of activity, and an enhanced safety profile. By leveraging the knowledge of key structural motifs and their impact on antibacterial activity and resistance evasion, researchers can continue to innovate in the critical field of antibiotic drug discovery.

References

The Mode of Action of Apramycin Sulfate Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Apramycin Sulfate is a structurally unique aminoglycoside antibiotic used in veterinary medicine with emerging potential for human applications, particularly against multidrug-resistant (MDR) Gram-negative pathogens.[1][2] Its distinct chemical structure, featuring a monosubstituted 2-deoxystreptamine ring, allows it to evade many common aminoglycoside resistance mechanisms.[3][4] This guide provides an in-depth examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its bactericidal effects.

Core Mechanism of Action: Ribosomal Targeting

The primary target of apramycin is the bacterial ribosome, the cellular machinery responsible for protein synthesis.[5][6] Its bactericidal activity stems from a multi-faceted disruption of this critical process.

1.1. Binding to the 30S Ribosomal Subunit: Apramycin specifically binds to the 30S ribosomal subunit in prokaryotes.[7][8] The binding site is located within the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA), a crucial region for decoding messenger RNA (mRNA).[7][9] Chemical probing and structural studies have confirmed that apramycin protects key nucleotides in this region, notably A1408, G1419, and G1494, which are also involved in binding A-site tRNA.[9]

1.2. Dual Consequences of Binding: The interaction of apramycin with the A-site has two main inhibitory effects:

  • Inhibition of Translocation: Apramycin is a potent inhibitor of the translocation step of protein synthesis.[5][10] After a peptide bond is formed, translocation is the process where the ribosome moves one codon down the mRNA to read the next instruction. By binding to the A-site, apramycin physically obstructs this movement, effectively stalling protein elongation.[3][7]

  • Induction of mRNA Misreading: Like other aminoglycosides, apramycin causes misreading of the mRNA codon.[1][5] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins. While this effect is observed, the primary inhibitory action is considered to be the inhibition of translocation.[10]

The combination of stalled ribosomes and the accumulation of faulty proteins disrupts cellular homeostasis, ultimately leading to bacterial cell death.[1][5]

cluster_cell Gram-Negative Bacterium cluster_effects Inhibition of Protein Synthesis Apramycin Apramycin Enters Cell Ribosome Binds to A-Site on 16S rRNA of 30S Subunit Apramycin->Ribosome Translocation Blocks Ribosomal Translocation Ribosome->Translocation Primary Effect Misreading Causes mRNA Misreading Ribosome->Misreading Secondary Effect Stalled Protein Synthesis Halts Translocation->Stalled FaultyProteins Production of Faulty/ Truncated Proteins Misreading->FaultyProteins CellDeath Bactericidal Effect (Cell Death) FaultyProteins->CellDeath Stalled->CellDeath

Fig. 1: Apramycin's core mechanism of action.

Quantitative Data: In Vitro Activity

Apramycin demonstrates potent activity against a wide range of Gram-negative bacteria, including isolates resistant to other aminoglycosides and carbapenems.[11][12] Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's efficacy.

Gram-Negative SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli1 – >5128[1][7][12]
Klebsiella pneumoniae2 – >256>64[1][7][12]
Pseudomonas aeruginosa416[1][13]
Acinetobacter baumannii-16[12]
Enterobacter spp.-8[12]
Citrobacter freundii-8[12]
Carbapenem-Resistant
Enterobacterales (CRE)-8[12]

Note: MIC90 is the concentration required to inhibit 90% of the tested isolates. The wide ranges can be attributed to the inclusion of resistant strains in some studies.

Key Experimental Protocols

The understanding of apramycin's mode of action is built upon several key experimental techniques.

3.1. Antimicrobial Susceptibility Testing (AST) This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of apramycin.

  • Method: Broth Microdilution.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • A growth control (no antibiotic) and a sterility control (no bacteria) are included.

    • The plate is incubated at 35-37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of apramycin that completely inhibits visible bacterial growth.[14]

A Prepare Serial Dilutions of Apramycin in 96-Well Plate B Inoculate Wells with Standardized Bacterial Suspension A->B C Incubate Plate (37°C, 18-24h) B->C D Read Plate for Visible Growth C->D E Determine MIC: Lowest Concentration with No Growth D->E

Fig. 2: Workflow for MIC determination.

3.2. In Vitro Protein Synthesis Assay This assay directly measures the impact of apramycin on translation.

  • Method: E. coli S30 Cell-Free Extract System.

  • Procedure:

    • An E. coli cell-free extract containing ribosomes, tRNAs, and translation factors is prepared.

    • The system is programmed with a synthetic mRNA template, such as poly(U).

    • A radiolabeled amino acid (e.g., [14C]-phenylalanine for a poly(U) template) is added to the reaction mixture.

    • Varying concentrations of apramycin are added to the experimental tubes.

    • The reaction is incubated to allow for protein synthesis.

    • The amount of radiolabeled amino acid incorporated into polypeptides is quantified by precipitation and scintillation counting.

    • Inhibition is measured by comparing the incorporation in apramycin-treated samples to untreated controls. To measure misreading, the incorporation of a non-cognate radiolabeled amino acid (e.g., [14C]-leucine) is quantified.[10]

3.3. Chemical Probing of Ribosome-Drug Complex This technique identifies the specific binding site of apramycin on the 16S rRNA.

  • Method: Dimethyl Sulfate (DMS) Footprinting.

  • Procedure:

    • Purified 70S ribosomes or 30S subunits are incubated with apramycin to allow for binding.

    • The ribosome-drug complexes are treated with a chemical probe like DMS, which modifies adenine (N1) and cytosine (N3) bases that are not protected by ribosomal proteins or the bound drug.

    • The rRNA is extracted and purified.

    • Reverse transcriptase is used with a radiolabeled primer to synthesize cDNA from the modified rRNA template. The enzyme will stop at a modified base.

    • The resulting cDNA fragments are separated by gel electrophoresis.

    • By comparing the band patterns of treated and untreated samples, the "footprint" (the protected bases corresponding to the apramycin binding site) can be identified.[9]

Ribosomal Binding and Selectivity

Apramycin's interaction with the A-site is structurally distinct from that of many other aminoglycosides. Its rigid structure binds in the deep groove of the rRNA helix.[3] This unique binding mode is crucial for its ability to evade resistance. Unlike other aminoglycosides such as paromomycin or gentamicin, which cause two key adenine bases (A1492 and A1493) to flip out of the rRNA helix, apramycin binds without causing this conformational change.[15] This difference may contribute to its distinct inhibitory profile.

Ribosome Bacterial 70S Ribosome 50S Subunit 30S Subunit rRNA 16S rRNA A-Site (Decoding Center) Ribosome:30s->rRNA Apramycin Apramycin Apramycin->rRNA:A_site Binds to protected bases (A1408, G1494)

Fig. 3: Apramycin's ribosomal target site.

Mechanisms of Resistance

While apramycin is resilient to many common resistance mechanisms, specific pathways can confer resistance.

  • Enzymatic Modification: The most significant mechanism of resistance is the enzymatic inactivation of the drug. The aminoglycoside 3-N-acetyltransferase type IV, encoded by the aac(3)-IV gene, is the primary enzyme capable of modifying and inactivating apramycin.[4][16] This enzyme is a major concern for the long-term efficacy of the drug.

  • Target Site Modification: Methylation of the 16S rRNA at the A-site can confer resistance to aminoglycosides. The npmA gene, for example, encodes a methyltransferase that modifies the A1408 position, which can reduce apramycin binding.[16][17] However, apramycin's unique structure often allows it to overcome resistance from other common methyltransferases (like ArmA) that affect different aminoglycosides.[12]

cluster_resistance Resistance Mechanisms Apramycin Apramycin Target Ribosomal A-Site Apramycin->Target Effect Inhibition of Protein Synthesis Target->Effect Enzyme Enzymatic Modification (e.g., AAC(3)-IV) Enzyme->Apramycin Inactivates Drug Methylation Target Site Modification (e.g., 16S rRNA Methylation) Methylation->Target Alters Binding Site

Fig. 4: Overview of resistance mechanisms.

Conclusion

This compound exerts its potent bactericidal effect against Gram-negative bacteria by binding to a specific site on the 16S rRNA within the 30S ribosomal subunit. This interaction primarily inhibits the translocation step of protein synthesis and, to a lesser extent, induces mRNA misreading. The resulting disruption of essential protein production is lethal to the bacterium. Its unique structure and binding mode allow it to bypass many prevalent aminoglycoside resistance mechanisms, making it a valuable candidate for treating infections caused by MDR pathogens. Understanding these detailed molecular interactions is critical for its clinical development and for designing the next generation of aminoglycoside antibiotics.

References

An In-depth Technical Guide to the Specific Ribosomal Binding Site of Apramycin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apramycin is a unique aminoglycoside antibiotic characterized by its broad-spectrum activity against multidrug-resistant bacteria and a favorable safety profile, including reduced ototoxicity compared to other aminoglycosides. This technical guide provides a comprehensive overview of the molecular interactions between apramycin sulfate and its primary target, the bacterial ribosome. We delve into the specific binding site within the 30S ribosomal subunit, presenting quantitative binding data, detailed experimental methodologies for its characterization, and visualizations of the key interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, structural biology, and antibiotic drug development.

Mechanism of Action: Targeting the Ribosomal Decoding Center

Apramycin exerts its bactericidal effects by binding to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery. This binding event disrupts the fidelity of translation in two primary ways: by inducing misreading of the mRNA codon and by inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site.[1][2] This dual mechanism of action effectively halts the production of essential proteins, leading to bacterial cell death.

The specificity of apramycin for the bacterial ribosome over its eukaryotic counterpart is a key factor in its reduced toxicity.[2] The binding mode of apramycin to the human ribosomal decoding site is distinct from its interaction with the bacterial target, providing a molecular basis for its selective activity.[3]

The Specific Ribosomal Binding Site of Apramycin

High-resolution structural studies, including X-ray crystallography and NMR spectroscopy, have elucidated the precise binding pocket of apramycin on the bacterial 16S ribosomal RNA (rRNA), specifically within helix 44 (h44) of the decoding A-site.[4][5]

Key Nucleotide Interactions:

Apramycin's unique structure, featuring a bicyclic sugar moiety and a monosubstituted 2-deoxystreptamine (2-DOS) ring, facilitates a network of hydrogen bonds with specific nucleotides in the A-site. These interactions are crucial for its high-affinity binding and inhibitory activity. The critical nucleotides involved in this interaction include:

  • A1408: The 6'-hydroxyl group of apramycin forms a crucial hydrogen bond with the N1 of adenine 1408.[6]

  • G1491: The bicyclic ring II of apramycin stacks against G1491.[6]

  • A1492 and A1493: Unlike many other aminoglycosides, apramycin does not cause the dramatic destacking of A1492 and A1493, which is associated with high levels of misreading. This contributes to its unique mechanism of primarily inhibiting translocation.[5]

  • G1494 and U1495: The 2-deoxystreptamine ring of apramycin forms hydrogen bonds with the N7 of G1494 and the O4 of U1495.[7]

The following diagram illustrates the logical relationship of apramycin binding to the 16S rRNA A-site and its subsequent effects on bacterial protein synthesis.

Apramycin This compound Binding Specific Binding Apramycin->Binding Ribosome Bacterial 30S Ribosomal Subunit ASite 16S rRNA Helix 44 (A-Site) Ribosome->ASite ASite->Binding Misreading mRNA Codon Misreading Binding->Misreading TranslocationInhibition Inhibition of Translocation Binding->TranslocationInhibition ProteinSynthesis Inhibition of Protein Synthesis Misreading->ProteinSynthesis TranslocationInhibition->ProteinSynthesis CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath

Figure 1. Mechanism of Apramycin Action.

Quantitative Data on Apramycin-Ribosome Binding

The affinity of apramycin for its ribosomal target has been quantified using various biochemical and biophysical methods. The equilibrium dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.[8]

Parameter Value Target Method Reference
Kd ~1.5 - 3 µM16S rRNA A-siteMass Spectrometry[3]
Kd 500 ± 50 nM18S rRNA (eukaryotic)Mass Spectrometry[3]
IC50 0.08 ± 0.01 µMBacterial RibosomesIn vitro translation assay[9]
IC50 115.6 µMMitochondrial Ribosomes (wild-type)In vitro translation assay[9]
IC50 47.5 µMMitochondrial Ribosomes (A1555G mutant)In vitro translation assay[9]
IC50 48.3 ± 10.2 µMRabbit Reticulocyte RibosomesIn vitro translation assay[9]

Minimum Inhibitory Concentration (MIC) Data:

The in vitro efficacy of apramycin against various bacterial pathogens is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth.

Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL) Reference
Acinetobacter baumannii832[1]
Pseudomonas aeruginosa1632[1]
Escherichia coli816[10]
Klebsiella pneumoniae48[3]
Enterobacter spp.48[3]
Staphylococcus aureus (MRSA & MSSA)816

Detailed Experimental Protocols

The characterization of the apramycin-ribosome interaction relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to quantify the binding affinity of apramycin to ribosomes or ribosomal RNA constructs.

Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-RNA complexes, while free RNA passes through. By using radiolabeled RNA, the amount of RNA bound to the ribosome in the presence of varying concentrations of apramycin can be quantified.

Protocol:

  • Preparation of Components:

    • Purify 30S ribosomal subunits from a suitable bacterial strain (e.g., E. coli MRE600).

    • Synthesize and purify the target 16S rRNA A-site oligonucleotide. Radiolabel the 5' end with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

    • Prepare a stock solution of this compound of known concentration.

    • Prepare binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT).

  • Binding Reaction:

    • Set up a series of binding reactions in microcentrifuge tubes, each containing a constant, low concentration of 32P-labeled rRNA and varying concentrations of apramycin.

    • Include a no-apramycin control.

    • Add the 30S ribosomal subunits to each tube to initiate the binding reaction.

    • Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Pre-soak nitrocellulose and nylon membranes in binding buffer.

    • Assemble a dot-blot or filter manifold with the nitrocellulose membrane placed on top of the nylon membrane.

    • Apply a gentle vacuum.

    • Load each binding reaction onto a separate well of the manifold.

    • Wash each filter twice with ice-cold binding buffer to remove unbound RNA.

  • Quantification:

    • Disassemble the manifold and air-dry the membranes.

    • Quantify the radioactivity on each filter using a phosphorimager or scintillation counter.

    • Plot the fraction of bound RNA as a function of the apramycin concentration.

    • Determine the Kd by fitting the data to a suitable binding isotherm (e.g., the Hill equation).

The following diagram outlines the workflow for a nitrocellulose filter binding assay.

cluster_prep Preparation cluster_binding Binding Reaction cluster_filtration Filtration cluster_analysis Analysis P32_RNA Radiolabeled 16S rRNA A-site Incubation Incubate at 37°C (30 min) P32_RNA->Incubation Ribosomes Purified 30S Ribosomal Subunits Ribosomes->Incubation Apramycin_sol This compound Solutions Apramycin_sol->Incubation Filter Nitrocellulose Filter Binding Incubation->Filter Wash Wash with Cold Binding Buffer Filter->Wash Quantify Quantify Radioactivity (Phosphorimager) Wash->Quantify Plot Plot Bound RNA vs. [Apramycin] Quantify->Plot Kd Determine Kd Plot->Kd cluster_response Stress Response Pathways Apramycin Apramycin Ribosome Ribosome Binding (A-Site) Apramycin->Ribosome Protein_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Inhibition Cellular_Stress Cellular Stress Protein_Inhibition->Cellular_Stress Death Cell Death Protein_Inhibition->Death Stringent Stringent Response ((p)ppGpp) Cellular_Stress->Stringent Heat_Shock Heat Shock Response (Chaperones, Proteases) Cellular_Stress->Heat_Shock SOS SOS Response (DNA Repair) Cellular_Stress->SOS Survival Adaptation & Survival Stringent->Survival Heat_Shock->Survival SOS->Survival

References

An In-depth Technical Guide to the Biochemical and Physical Properties of Apramycin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apramycin Sulfate is a structurally unique aminoglycoside antibiotic distinguished by its bicyclic sugar moiety and a monosubstituted deoxystreptamine ring.[1][2] This unique structure confers a broad spectrum of activity, particularly against Gram-negative bacteria, and resilience to many common aminoglycoside resistance mechanisms.[1] This guide provides a comprehensive overview of the biochemical and physical properties of this compound, its mechanism of action, antimicrobial spectrum, and established experimental protocols for its analysis.

Physicochemical Properties

This compound is a light brown, granular powder.[3] It is highly soluble in water and slightly soluble in lower alcohols, but essentially insoluble in organic solvents like acetone, chloroform, and ether.[3][4] Aqueous solutions of this compound are stable.[3]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Appearance White to off-white/light brown powder[3]
Molecular Formula C21H41N5O11 · xH2SO4[5]
Molecular Weight 637.66 g/mol (sulfate salt)[5]
Melting Point >168°C (with decomposition)[6][7]
Solubility
    WaterHighly soluble (≥ 25 mg/mL)[3][6][7]
    EthanolSlightly soluble/Insoluble[3]
    AcetoneInsoluble[3]
    DMSOInsoluble[2]
pKa (Strongest Acidic) 12.29[8]
pKa (Strongest Basic) 9.53[8]
pH (aqueous solution) 4.5 - 7.5[3]
Density ~1.6 g/cm³[3]

Biochemical Properties and Mechanism of Action

Apramycin is a bactericidal aminoglycoside antibiotic.[3] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[9]

Apramycin binds to the 30S ribosomal subunit in bacteria.[10] This binding interferes with the process of ribosomal translocation, which is the movement of the ribosome along the mRNA strand during protein synthesis.[10][11] By inhibiting translocation, Apramycin effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately bacterial cell death.[10] While it can induce some translational errors, its primary effect is the inhibition of translocation.[9]

Due to its unique structure, Apramycin shows a high degree of selectivity for prokaryotic ribosomes over eukaryotic ribosomes, which is thought to contribute to its lower ototoxicity compared to other aminoglycosides.[1]

Signaling Pathway

The direct mechanism of action of this compound is at the level of the bacterial ribosome, and it is not known to directly interact with or modulate other specific cellular signaling pathways. Its downstream effects are a consequence of the inhibition of protein synthesis.

Mechanism_of_Action cluster_bacterium Bacterial Cell Apramycin Apramycin Ribosome_30S 30S Ribosomal Subunit Apramycin->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis (Translocation) Apramycin->Protein_Synthesis Inhibits Ribosome_30S->Protein_Synthesis Initiates mRNA mRNA mRNA->Ribosome_30S Associates with Cell_Death Cell_Death Protein_Synthesis->Cell_Death Leads to MIC_Workflow Start Start Prepare_Antibiotic_Stock Prepare 2x Apramycin Stock and Serial Dilutions Start->Prepare_Antibiotic_Stock Dispense_Antibiotic Dispense 100 µL of Diluted Apramycin into Microtiter Plate Wells Prepare_Antibiotic_Stock->Dispense_Antibiotic Inoculate_Plate Inoculate Wells with 5 µL of Bacterial Suspension Dispense_Antibiotic->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum to 0.5 McFarland Standard Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End HPLC_Workflow Start Start Sample_Preparation Prepare Apramycin Standard and Sample Solutions Start->Sample_Preparation Derivatization Pre-column Derivatization with OPA and a Thiol (e.g., 2-mercaptoacetic acid) Sample_Preparation->Derivatization HPLC_Injection Inject 50 µL of Derivatized Sample into HPLC System Derivatization->HPLC_Injection Chromatographic_Separation Separation on a C18 Column with Ion-Pairing Mobile Phase HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at ~332 nm Chromatographic_Separation->UV_Detection Data_Analysis Quantify Apramycin based on Peak Area and Calibration Curve UV_Detection->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide on the Potential Degradation Pathways of Apramycin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin Sulfate is an aminoglycoside antibiotic used in veterinary medicine to treat bacterial infections in animals.[1][2] The stability of this compound is a critical factor that can influence its efficacy and safety. Understanding its degradation pathways is essential for the development of stable formulations, the establishment of appropriate storage conditions, and the identification of potential impurities. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and thermal stress. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this important antibiotic.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to predict its degradation behavior.[1][2] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods. For this compound, forced degradation studies have been performed under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[1][2]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on the known chemistry of aminoglycosides and the results of forced degradation studies, several potential pathways can be proposed.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for many aminoglycoside antibiotics. It involves the cleavage of glycosidic bonds or other susceptible bonds within the molecule in the presence of water, often catalyzed by acidic or alkaline conditions.

Acidic Hydrolysis: Under acidic conditions, the glycosidic linkages in the apramycin molecule are susceptible to cleavage. This can lead to the breakdown of the molecule into its constituent sugar and aminocyclitol moieties. The primary sites for acid-catalyzed hydrolysis are the glycosidic bonds connecting the pseudodisaccharide to the 2-deoxystreptamine core.

Alkaline Hydrolysis: In alkaline conditions, aminoglycosides can undergo degradation through various reactions, including epimerization and other rearrangements. While specific alkaline degradation products of apramycin have not been structurally elucidated in the reviewed literature, the chromatograms from forced degradation studies indicate that degradation does occur under basic conditions.[1][2]

Experimental Protocol for Hydrolytic Degradation:

A typical protocol for studying hydrolytic degradation involves the following steps:

  • Sample Preparation: Prepare a solution of this compound in an aqueous medium.

  • Acidic Stress: Adjust the pH of the solution to an acidic range (e.g., pH 1-3) using an appropriate acid (e.g., hydrochloric acid).

  • Alkaline Stress: Adjust the pH of a separate solution to an alkaline range (e.g., pH 10-12) using a suitable base (e.g., sodium hydroxide).

  • Incubation: Incubate the solutions at a specific temperature (e.g., 60°C) for a defined period.

  • Neutralization: Neutralize the stressed samples.

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the degradation products.[1][2]

Oxidative Degradation

Oxidative degradation involves the reaction of the drug substance with an oxidizing agent. The amino groups present in the apramycin molecule are potential sites for oxidation.

Experimental Protocol for Oxidative Degradation:

A common method for inducing oxidative degradation is as follows:

  • Sample Preparation: Dissolve this compound in an aqueous solution.

  • Oxidizing Agent: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.

  • Incubation: Keep the solution at room temperature or a slightly elevated temperature for a specified duration.

  • Analysis: Analyze the sample using a suitable analytical technique to separate and identify the oxidative degradation products.[1][2]

Thermal Degradation

Thermal degradation occurs when the drug substance is exposed to high temperatures, leading to the breakdown of the molecule. The stability of apramycin at elevated temperatures is a key consideration for its formulation and storage.

Experimental Protocol for Thermal Degradation:

To assess thermal stability, the following procedure can be used:

  • Sample Preparation: Expose solid this compound powder or a solution of the drug to elevated temperatures (e.g., 70-100°C).

  • Time Points: Collect samples at various time intervals.

  • Analysis: Analyze the samples to determine the extent of degradation and identify any thermal degradants.[1][2]

Known Impurities and Potential Degradation Products

Several impurities of this compound have been identified, which may also be formed during its degradation. These include:

  • 3-O-Hydroxyapramycin: An impurity that may also arise from oxidative degradation.

  • Lividimine: A related compound that could be a degradation product.

  • 2-Deoxystreptamine: A core component of many aminoglycosides, which could be formed upon the cleavage of glycosidic bonds during hydrolysis.

Further research is required to definitively confirm whether these impurities are major degradation products under forced degradation conditions.

Data Presentation

Currently, there is a lack of publicly available quantitative data from forced degradation studies of this compound that detail the percentage of degradation and the specific amounts of each degradation product formed under various stress conditions. The available studies primarily present chromatograms showing the appearance of degradation peaks without providing quantitative analysis.[1][2]

Stress ConditionReagents and ConditionsPotential Degradation ProductsQuantitative Data
Acidic Hydrolysis 0.1 M HCl, elevated temperatureCleavage of glycosidic bonds, formation of 2-deoxystreptamine and sugar moieties.Not available in reviewed literature.
Alkaline Hydrolysis 0.1 M NaOH, elevated temperatureEpimerization products, other rearranged structures.Not available in reviewed literature.
Oxidation 3% H₂O₂, room temperatureOxidized derivatives of amino groups.Not available in reviewed literature.
Thermal Degradation Elevated temperature (e.g., 100°C)Thermally induced breakdown products.Not available in reviewed literature.

Table 1: Summary of Potential Degradation Pathways and Available Data

Visualization of Degradation Pathways and Workflows

To facilitate a clearer understanding of the processes involved in studying apramycin degradation, the following diagrams have been generated using the DOT language.

Hydrolytic_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Apramycin_Sulfate_Solution This compound Solution Acidic_Stress Acidic Stress (e.g., 0.1M HCl, 60°C) Apramycin_Sulfate_Solution->Acidic_Stress Alkaline_Stress Alkaline Stress (e.g., 0.1M NaOH, 60°C) Apramycin_Sulfate_Solution->Alkaline_Stress Neutralization Neutralization Acidic_Stress->Neutralization Alkaline_Stress->Neutralization HPLC_Analysis HPLC Analysis Neutralization->HPLC_Analysis Degradation_Products Identification of Degradation Products HPLC_Analysis->Degradation_Products

Caption: Workflow for Hydrolytic Degradation Study.

Oxidative_Degradation_Workflow Apramycin_Solution This compound in Aqueous Solution Add_H2O2 Add Oxidizing Agent (e.g., 3% H₂O₂) Apramycin_Solution->Add_H2O2 Incubation Incubate at Room Temperature Add_H2O2->Incubation Analysis Analytical Testing (e.g., LC-MS/MS) Incubation->Analysis Oxidative_Products Characterization of Oxidative Products Analysis->Oxidative_Products

Caption: Workflow for Oxidative Degradation Study.

Potential_Hydrolysis_Pathway Apramycin This compound Glycosidic Bond 1 Glycosidic Bond 2 Products Degradation Products 2-Deoxystreptamine Sugar Moieties Apramycin->Products Acid/Base Hydrolysis

Caption: Potential Hydrolytic Degradation of Apramycin.

Conclusion and Future Directions

The study of this compound degradation is an ongoing area of research. While forced degradation studies have indicated its susceptibility to hydrolysis, oxidation, and thermal stress, a detailed understanding of the degradation pathways and the structures of the resulting products is still limited in the public domain. Future work should focus on the isolation and structural elucidation of these degradation products using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. The availability of such data will be invaluable for the development of more stable formulations and for ensuring the quality and safety of apramycin-containing veterinary products.

References

An In-depth Technical Guide on the Spectrum of Bacterial Susceptibility to Apramycin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin sulfate is an aminoglycoside antibiotic with a unique chemical structure that confers a broad spectrum of activity, particularly against Gram-negative bacteria.[1][2] Its distinct monosubstituted deoxystreptamine ring makes it resilient to many common aminoglycoside resistance mechanisms, positioning it as a promising candidate for treating infections caused by multidrug-resistant (MDR) pathogens.[1][3] This guide provides a comprehensive overview of the in vitro susceptibility of various bacterial species to this compound, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action and resistance pathways.

Spectrum of In Vitro Activity

Apramycin has demonstrated potent in vitro activity against a wide range of clinically relevant Gram-negative bacteria.[1] Its efficacy extends to many isolates that are resistant to other aminoglycosides like gentamicin and amikacin.[1][4] The following tables summarize the minimum inhibitory concentration (MIC) data for apramycin against various bacterial species.

Table 1: In Vitro Activity of Apramycin Against Enterobacteriaceae
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli816
Klebsiella pneumoniae48
Enterobacter spp.48
Citrobacter freundii48
Morganella morganii48
Providencia spp.48
Proteus mirabilis48
Serratia marcescens816
Salmonella spp.48

Data compiled from multiple studies on clinical isolates.[1][5]

Table 2: In Vitro Activity of Apramycin Against Other Clinically Relevant Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Acinetobacter baumannii816
Mycobacterium tuberculosis0.51
Staphylococcus aureus (including MRSA and VISA)816

Data compiled from studies on clinical isolates.[1][6][7]

Mechanism of Action

Apramycin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis.[2][8] It binds to the A-site of the 16S rRNA within the 30S ribosomal subunit.[9][10] This binding interferes with the translocation of the ribosome along the mRNA, leading to a halt in protein elongation and ultimately cell death.[11][12]

Apramycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Apramycin This compound CellWall Cell Wall/ Membrane Apramycin->CellWall Enters Cell Ribosome 30S Ribosomal Subunit CellWall->Ribosome Binds to A-site ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Translocation CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to Apramycin_Resistance_Mechanism cluster_resistant_bacterium Resistant Bacterial Cell Apramycin This compound AME Aminoglycoside-Modifying Enzyme (e.g., AAC(3)-IV) Apramycin->AME Targeted by Ribosome 30S Ribosomal Subunit Apramycin->Ribosome Binding Blocked AME->Apramycin Inactivates ProteinSynthesis Protein Synthesis (Continues) Ribosome->ProteinSynthesis Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Protocol Prep_Apramycin Prepare serial dilutions of this compound Inoculate Inoculate microtiter plate wells with bacteria Prep_Apramycin->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Apramycin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin Sulfate is an aminoglycoside antibiotic used in veterinary medicine to treat bacterial infections, particularly those caused by Gram-negative organisms such as Escherichia coli and Salmonella.[1] Its unique structure confers activity against some bacteria that are resistant to other aminoglycosides.[2] Accurate in vitro susceptibility testing is crucial for effective clinical use and for monitoring the development of resistance.

This document provides detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard methods: Broth Microdilution, Agar Dilution, and Disk Diffusion. It also includes information on the mechanism of action, quality control parameters, and data interpretation.

Mechanism of Action: this compound inhibits bacterial protein synthesis by binding to the A site (aminoacyl-tRNA site) within the 30S ribosomal subunit.[3] This binding interferes with the translocation of peptidyl-tRNA from the A site to the P site, ultimately disrupting peptide elongation and leading to bacterial cell death.[3]

Data Presentation

Table 1: this compound Powder Characteristics
PropertyValue
CAS Number65710-07-8[3]
Molecular FormulaC₂₁H₄₁N₅O₁₁ · H₂SO₄[3]
Molecular Weight637.66 g/mol [3]
AppearanceLight yellow powder[3]
Storage2-8°C[3]
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing

Note: Official clinical breakpoints for Apramycin have not been established by CLSI or EUCAST. The provided QC ranges are based on published studies.

Quality Control StrainMethodDrug ConcentrationAcceptable Range
Escherichia coli ATCC® 25922™Broth Microdilution (MIC)N/A4 - 8 µg/mL[4]
Disk Diffusion300 µg15 - 20 mm[5]
Pseudomonas aeruginosa ATCC® 27853™Disk Diffusion300 µg13 - 18 mm[5]
Staphylococcus aureus ATCC® 25923™Disk Diffusion300 µg17 - 24 mm[5]
Table 3: Proposed Wild-Type Cutoff for this compound
OrganismMIC Cutoff (COWT)
Escherichia coli≤32 µg/mL[4]

The Wild-Type Cutoff (COWT) defines the upper limit of the minimal inhibitory concentration (MIC) for a population of organisms that do not have demonstrable resistance mechanisms. It is not a clinical breakpoint.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolving: Dissolve the powder in sterile deionized water to a desired concentration (e.g., 1280 µg/mL).

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the sterilized stock solution in aliquots at -20°C or below for up to one year.

Protocol 1: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

  • Prepare Microdilution Plates:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well in the row. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., 0.5 to 256 µg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation:

    • Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Agar Dilution MIC Assay

This method is considered a reference method for MIC determination.

  • Prepare Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in sterile deionized water at 10 times the final desired concentrations.

    • For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.

    • Mix well and pour into sterile petri dishes. Allow the agar to solidify.

    • Prepare a control plate with no antibiotic.

  • Prepare Bacterial Inoculum:

    • Prepare the inoculum as described in the Broth Microdilution protocol, but adjust the final concentration in saline to approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with 1-2 µL of the bacterial suspension (delivering approximately 10⁴ CFU per spot). A multi-point inoculator can be used.

  • Incubation:

    • Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that prevents the growth of more than one colony at the inoculation spot.

Protocol 3: Disk Diffusion Assay

This qualitative method determines if a bacterium is susceptible or resistant to a specific concentration of this compound impregnated on a paper disk.

  • Prepare Agar Plates:

    • Pour molten MHA into sterile petri dishes to a uniform depth of 4 mm. Allow the agar to solidify.

  • Prepare Bacterial Inoculum:

    • Prepare the inoculum and adjust to a 0.5 McFarland standard as described in the Broth Microdilution protocol.

  • Inoculation:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Aseptically apply a 300 µg this compound disk to the surface of the inoculated agar.[5]

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters, including the diameter of the disk.

    • Compare the zone diameter to the established QC ranges (see Table 2).

Visualizations

G cluster_ribosome Bacterial Ribosome cluster_30S 30S Subunit Components 50S 50S Subunit 30S 30S Subunit A_Site A Site (Decoding Center) Protein_Synthesis_Inhibited Protein Synthesis Inhibited A_Site->Protein_Synthesis_Inhibited Inhibits Translocation P_Site P Site E_Site E Site Apramycin This compound Apramycin->A_Site Binds to A Site mRNA mRNA

Caption: Mechanism of action of this compound.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Start Start Prep_Inoculum Prepare 0.5 McFarland Inoculum Start->Prep_Inoculum Prep_Plates Prepare MHA Plates (4mm depth) Start->Prep_Plates Lawn_Culture Create Lawn Culture on MHA Plate Prep_Inoculum->Lawn_Culture Prep_Plates->Lawn_Culture Apply_Disk Apply 300 µg Apramycin Disk Lawn_Culture->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Compare to QC Ranges and Interpret Results Measure_Zone->Interpret End End Interpret->End

Caption: Experimental workflow for the Disk Diffusion method.

References

Application Notes and Protocols for Apramycin Sulfate in Bacterial Cell Culture Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Apramycin Sulfate as a selective agent in bacterial cell culture. Apramycin is a potent aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria and some Gram-positive bacteria, making it a valuable tool for molecular biology and microbiology research.

Introduction

This compound is an aminoglycoside antibiotic produced by Streptomyces tenebrarius. Its primary mode of action is the inhibition of protein synthesis, which it achieves by binding to the 30S ribosomal subunit in bacteria.[1][2][3] This binding interferes with the translocation of the ribosome along the mRNA, ultimately leading to cell death.[1][3][4] Its unique structure allows it to be effective against some bacteria that have developed resistance to other aminoglycosides. Apramycin is commonly used in veterinary medicine and as a selective agent in molecular biology for isolating bacteria that have been successfully transformed with a plasmid carrying the apramycin resistance gene.[5][6]

The most common gene conferring resistance to apramycin is aac(3)-IV, which encodes an aminoglycoside 3-N-acetyltransferase.[5][7] This enzyme modifies apramycin, preventing it from binding to the ribosome.

Key Applications

  • Selective agent for transformed bacteria: Apramycin is widely used to select for bacteria (e.g., Escherichia coli, Streptomyces species) that have been transformed with plasmids carrying the apramycin resistance gene (aac(3)-IV).

  • Antimicrobial susceptibility testing: Used in clinical and research settings to determine the susceptibility of bacterial isolates to apramycin.[1][3]

  • Studies on antibiotic resistance: Serves as a tool in research focused on the mechanisms and spread of aminoglycoside resistance.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound.

Table 1: General Properties of this compound

PropertyValue
CAS Number 65710-07-8
Molecular Formula C₂₁H₄₁N₅O₁₁ · xH₂SO₄
Molecular Weight 539.58 g/mol (free base)
Appearance Light yellow powder
Source Streptomyces tenebrarius
Storage Temperature 2-8°C, desiccated
Solubility Freely soluble in water

Table 2: Recommended Working Concentrations for Selection

OrganismPlasmid TypeRecommended Concentration (µg/mL)Reference(s)
Escherichia coliHigh-copy50[8]
Escherichia coliLow-copy25 - 50
Streptomyces speciesIntegrative50[8][9]
Streptomyces speciesReplicative25 - 50[8]
Mycobacterium speciesShuttle vectors30[6]

Table 3: Minimum Inhibitory Concentrations (MIC) for Common Bacterial Strains

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli1664[5]
Klebsiella pneumoniae->256[1]
Actinobacillus pleuropneumoniae8-[4][10]

Note: MIC values can vary significantly between different isolates and testing conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required amount: Determine the desired concentration and volume of the stock solution. A common stock concentration is 50 mg/mL.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile container.

  • Dissolve the powder: Add sterile, deionized water to the powder to achieve the final desired concentration. For example, to make a 50 mg/mL stock solution, dissolve 500 mg of this compound in a final volume of 10 mL of sterile water.

  • Ensure complete dissolution: Vortex or gently swirl the solution until the powder is completely dissolved. The solution should be a faint yellow color.

  • Sterilize the solution: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[4]

Protocol 2: Preparation of Selective Media
  • Prepare the growth medium: Prepare the desired bacterial growth medium (e.g., Luria-Bertani (LB) agar or broth) according to the standard protocol and sterilize it by autoclaving.

  • Cool the medium: Allow the autoclaved medium to cool to a temperature of 50-55°C. Holding the bottle with a bare hand should be possible.

  • Add this compound: Thaw an aliquot of the this compound stock solution. Add the appropriate volume of the stock solution to the cooled medium to achieve the desired final concentration (refer to Table 2). For example, to prepare 1 L of LB agar with a final apramycin concentration of 50 µg/mL, add 1 mL of a 50 mg/mL apramycin stock solution.

  • Mix thoroughly: Gently swirl the medium to ensure that the apramycin is evenly distributed.

  • Pour plates or use for broth culture: For solid medium, pour the agar into sterile petri dishes. For liquid medium, the supplemented broth is ready for use.

  • Storage: Store selective plates at 4°C for up to one month.

Protocol 3: Selection of Transformed E. coli
  • Perform transformation: Introduce the plasmid containing the apramycin resistance gene into competent E. coli cells using a standard transformation protocol (e.g., heat shock or electroporation).

  • Recovery step: After transformation, add a suitable recovery medium (e.g., SOC broth) and incubate the cells for 1 hour at 37°C with shaking. This allows the bacteria to express the resistance gene.

  • Plate on selective medium: Plate the transformed bacteria onto LB agar plates containing the appropriate concentration of apramycin (typically 50 µg/mL for E. coli).

  • Incubate: Incubate the plates overnight (16-18 hours) at 37°C.

  • Analyze results: Only the E. coli cells that have successfully taken up the plasmid containing the apramycin resistance gene will be able to grow and form colonies on the selective plates.

Visualizations

Mechanism of Action of this compound

Mechanism_of_Action cluster_ribosome Bacterial 30S Ribosomal Subunit 30S A-site P-site E-site Protein_Synthesis Protein Synthesis (Elongation) 30S->Protein_Synthesis Essential for Inhibition Inhibition of Translocation 30S:f0->Inhibition Blocks movement Apramycin Apramycin Sulfate Apramycin->30S:f0 Binds to A-site mRNA mRNA tRNA tRNA Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Caption: Mechanism of Apramycin action on the bacterial ribosome.

Experimental Workflow for Bacterial Selection

Experimental_Workflow Start Start: Competent Bacterial Cells Transformation Transformation (Plasmid with Apramycin Resistance) Start->Transformation Recovery Recovery Step (Non-selective medium, 1 hr) Transformation->Recovery Plating Plating on Selective Medium (Agar with Apramycin) Recovery->Plating Incubation Incubation (e.g., 37°C, 16-18 hrs) Plating->Incubation Colony_Formation Colony Formation of Resistant Bacteria Incubation->Colony_Formation No_Growth No Growth of Non-transformed Bacteria Incubation->No_Growth

Caption: Workflow for selecting transformed bacteria using Apramycin.

Mechanism of Apramycin Resistance

Resistance_Mechanism cluster_bacterium Resistant Bacterium aac aac(3)-IV gene (on plasmid) Enzyme Aminoglycoside 3-N-acetyltransferase aac->Enzyme Expresses Apramycin_mod Modified Apramycin Enzyme->Apramycin_mod Modifies Apramycin_in Apramycin Apramycin_in->Enzyme Substrate Ribosome Ribosome Apramycin_mod->Ribosome Cannot bind Protein_Synthesis_on Protein Synthesis Continues Ribosome->Protein_Synthesis_on

Caption: Enzymatic inactivation of Apramycin by the aac(3)-IV resistance gene product.

References

Utilizing Apramycin Sulfate for Robust Plasmid Selection: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: APR-001

Introduction

In the realm of molecular biology and genetic engineering, the selection of successfully transformed or transfected cells is a critical step. This is most commonly achieved through the use of selectable markers, typically antibiotic resistance genes, present on the plasmid vector. Apramycin sulfate is an aminoglycoside antibiotic that serves as a highly effective selection agent for plasmids carrying the corresponding resistance gene. Its unique properties offer several advantages over more commonly used antibiotics such as ampicillin and kanamycin, making it an excellent choice for a variety of applications in research and drug development.

This document provides detailed application notes and protocols for the use of this compound as a selection marker for plasmids in various host organisms, with a primary focus on Escherichia coli.

Mechanism of Action and Resistance

Apramycin exerts its antibacterial effect by binding to the 30S ribosomal subunit in bacteria. This interaction blocks the translocation of the ribosome along the mRNA, thereby inhibiting protein synthesis and leading to cell death[1][2].

Resistance to apramycin is conferred by the aminoglycoside N-acetyltransferase gene, aac(3)-IV. This enzyme catalyzes the acetylation of apramycin, rendering it unable to bind to the ribosome and thus allowing the host cell to survive and proliferate.

Advantages of this compound as a Selection Marker

The use of this compound as a selection marker offers several key benefits:

  • Broad-spectrum activity: Apramycin is effective against a wide range of Gram-negative and some Gram-positive bacteria, making it versatile for use in different host systems.

  • High efficiency and stability: Apramycin exhibits potent antibacterial activity at relatively low concentrations, ensuring efficient selection. Furthermore, it is more stable than ampicillin, which is prone to degradation by secreted β-lactamases, a phenomenon that can lead to the growth of satellite colonies[2][3][4]. The use of apramycin results in cleaner selection plates with a significant reduction or complete absence of satellite colonies.

  • Reduced cross-resistance: The unique structure of apramycin makes it less susceptible to inactivation by common aminoglycoside-modifying enzymes. This means there is a lower likelihood of cross-resistance with other aminoglycosides like kanamycin or gentamicin, which is particularly advantageous when working with strains that may already harbor other resistance markers.

  • Efficacy against multidrug-resistant strains: Apramycin has been shown to be effective against a variety of multidrug-resistant bacterial strains, making it a valuable tool in research environments where such strains are prevalent[5][6].

Data Presentation

Table 1: Recommended Working Concentrations of Common Selection Antibiotics
AntibioticResistance GeneStock Solution ConcentrationRecommended Working Concentration (E. coli)
This compound aac(3)-IV25 mg/mL in sterile water25 - 50 µg/mL
Ampicillinbla (β-lactamase)100 mg/mL in sterile water100 µg/mL[7]
KanamycinnptII or aph50 mg/mL in sterile water30 - 50 µg/mL[7]
Hygromycin Bhph50 mg/mL in sterile water100 - 200 µg/mL
Table 2: Minimum Inhibitory Concentrations (MIC) of Apramycin for E. coli
E. coli StrainMIC Range (µg/mL)Key Characteristics
Wild-type clinical isolates0.5 - >256Wide range reflects natural variation and acquired resistance. MIC50 and MIC90 of 16 and 64 µg/mL, respectively, have been reported for a large collection of isolates[8][9][10]. The wild-type cutoff has been defined as 32 µg/mL[8][9].
DH5αTypically ≤ 8Common laboratory cloning strain, generally sensitive to apramycin.
BL21(DE3)Typically ≤ 8Common laboratory protein expression strain, generally sensitive to apramycin.

Note: It is always recommended to determine the MIC for your specific bacterial strain and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filter (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • In a sterile conical tube, weigh out the desired amount of this compound powder. To prepare a 25 mg/mL stock solution, weigh 250 mg of this compound.

  • Add the appropriate volume of sterile water to the tube. For a 25 mg/mL stock, add 10 mL of sterile water.

  • Vortex the tube until the powder is completely dissolved. The solution should be clear to slightly yellow.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.

G cluster_materials Materials cluster_procedure Procedure This compound Powder This compound Powder A Weigh this compound This compound Powder->A Sterile Water Sterile Water B Add Sterile Water Sterile Water->B Sterile Tubes Sterile Tubes Syringe Filter Syringe Filter A->B C Dissolve Completely B->C D Filter Sterilize C->D E Aliquot D->E F Store at -20°C E->F

Protocol 2: Preparation of LB Agar Plates with Apramycin

Materials:

  • Luria-Bertani (LB) agar powder

  • Deionized or distilled water

  • Autoclavable bottle or flask

  • Sterile petri dishes

  • This compound stock solution (25 mg/mL)

Procedure:

  • Prepare LB agar according to the manufacturer's instructions. For example, to make 1 liter of LB agar, add 40 g of LB agar powder to 1 liter of deionized water in an autoclavable bottle.

  • Swirl to mix. The solution will be cloudy.

  • Autoclave the LB agar at 121°C for 15-20 minutes on a liquid cycle.

  • After autoclaving, allow the agar to cool to approximately 50-55°C. The bottle should be cool enough to handle with gloved hands.

  • Add the appropriate volume of the 25 mg/mL apramycin stock solution to the cooled agar. To achieve a final concentration of 50 µg/mL in 1 liter of media, add 2 mL of the stock solution.

  • Swirl the bottle gently to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.

  • Pour the agar into sterile petri dishes, allowing approximately 20-25 mL per 100 mm plate.

  • Allow the plates to solidify at room temperature.

  • Once solidified, store the plates inverted at 4°C. The plates should be used within 4-6 weeks for optimal performance.

G cluster_prep Media Preparation cluster_addition Antibiotic Addition cluster_plating Plating Prepare LB Agar Prepare LB Agar Autoclave Autoclave Prepare LB Agar->Autoclave Cool to 50-55°C Cool to 50-55°C Autoclave->Cool to 50-55°C Add Apramycin Stock Add Apramycin Stock Cool to 50-55°C->Add Apramycin Stock Mix Gently Mix Gently Add Apramycin Stock->Mix Gently Pour Plates Pour Plates Mix Gently->Pour Plates Solidify Solidify Pour Plates->Solidify Store at 4°C Store at 4°C Solidify->Store at 4°C

Protocol 3: Bacterial Transformation and Selection with Apramycin

Materials:

  • Chemically competent E. coli cells

  • Plasmid DNA containing the apramycin resistance gene

  • LB broth (without antibiotic)

  • LB agar plates containing apramycin (e.g., 50 µg/mL)

  • Ice

  • Water bath at 42°C

  • Shaking incubator at 37°C

Procedure:

  • Thaw a tube of chemically competent E. coli cells on ice.

  • Add 1-5 µL of your plasmid DNA to the competent cells.

  • Gently mix by flicking the tube and incubate on ice for 20-30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.

  • Immediately return the tube to ice for 2 minutes.

  • Add 250-500 µL of pre-warmed LB broth (without antibiotic) to the cells.

  • Incubate the cells at 37°C for 1 hour in a shaking incubator to allow for the expression of the apramycin resistance gene.

  • Plate 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing apramycin.

  • Incubate the plates overnight at 37°C.

  • The following day, colonies of successfully transformed bacteria should be visible.

G cluster_transformation Transformation cluster_recovery Recovery cluster_selection Selection Thaw Competent Cells Thaw Competent Cells Add Plasmid DNA Add Plasmid DNA Thaw Competent Cells->Add Plasmid DNA Incubate on Ice Incubate on Ice Add Plasmid DNA->Incubate on Ice Heat Shock Heat Shock Incubate on Ice->Heat Shock Add LB Broth Add LB Broth Incubate on Ice->Add LB Broth Heat Shock->Incubate on Ice Incubate at 37°C Incubate at 37°C Add LB Broth->Incubate at 37°C Plate on Apramycin Agar Plate on Apramycin Agar Incubate at 37°C->Plate on Apramycin Agar Incubate Overnight Incubate Overnight Plate on Apramycin Agar->Incubate Overnight Colony Growth Colony Growth Incubate Overnight->Colony Growth

Signaling Pathway and Logical Relationships

G cluster_cell Bacterial Cell cluster_antibiotic Apramycin Action cluster_resistance Resistance Mechanism Ribosome 30S Ribosomal Subunit mRNA mRNA Protein Protein Synthesis Apramycin Apramycin Plasmid Plasmid with aac(3)-IV gene AAC Aminoglycoside N-acetyltransferase Inactive_Apramycin Inactive Apramycin

Conclusion

This compound is a robust and reliable selection marker for plasmid-based applications in molecular biology. Its high efficiency, stability, and effectiveness against a broad range of bacteria, including multidrug-resistant strains, make it a superior choice for many experimental needs. By following the detailed protocols provided in this document, researchers can confidently and effectively utilize apramycin for the selection of transformed cells, leading to more reliable and reproducible results.

References

Application Notes and Protocols for Pharmacokinetic Studies of Apramycin Sulfate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin sulfate is a broad-spectrum aminocyclitol antibiotic utilized in veterinary medicine for the treatment of bacterial infections, particularly those caused by Gram-negative bacteria such as Escherichia coli and Salmonella spp. in livestock and poultry. A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of toxicity and the development of antimicrobial resistance. These application notes provide a summary of pharmacokinetic data from various animal models and detailed protocols for conducting pharmacokinetic studies.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models after intravenous (IV), intramuscular (IM), and oral (PO) administration. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion of the drug across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens

ParameterIV Administration (10 mg/kg)IM Administration (25 mg/kg)Oral Administration (25 mg/kg)Reference(s)
Cmax (µg/mL) 35.09Not Reported0.705 - 3.255[1][2][3]
Tmax (h) 0.0830.700.5 - 2.59[1][2][3]
t1/2β (h) 2.15 - 5.452.331.23 - 1.93[1][2]
AUC (µg·h/mL) Not ReportedNot ReportedNot Reported
Bioavailability (F%) -60.51.31 - 11.6[1][2][3]
Vdss (L/kg) 0.970 - 4.85Not ReportedNot Reported[1][2]
ClB (L/kg/h) 0.083 - 1.9Not ReportedNot Reported[1][2]
Plasma Protein Binding (%) 25.0 ± 2.45Not ReportedNot Reported[1]

Table 2: Pharmacokinetic Parameters of this compound in Calves

ParameterIV Administration (20 mg/kg)IM Administration (20 mg/kg)Oral Administration (40 mg/kg)Reference(s)
Cmax (µg/mL) Not Reported~99 (at 1-2h)2.4[4][5]
Tmax (h) Not Reported2~6[5][6]
t1/2β (h) 2.31 - 2.531.63 - 2.44Not Reported[4][6]
AUC (µg·h/mL) Not ReportedNot ReportedNot Reported
Bioavailability (F%) -61.98 ± 2.19Very Poor[6][7]
Vdss (L/kg) 0.71Not ReportedNot Reported[8]
Plasma Protein Binding (%) 2.29 ± 0.2Not ReportedNot Reported[6]

Table 3: Pharmacokinetic Parameters of this compound in Swine

ParameterIV Administration (20 mg/kg)Oral Administration (4 mg/kg)Oral Administration (20 mg/kg)Reference(s)
Cmax (µg/mL) Not Reported0.23 ± 0.12Not Reported[9][10]
Tmax (h) Not Reported2.25 ± 0.82Not Reported[9]
t1/2β (h) 3.178.67 ± 4.47.36[7][9]
AUC (µg·h/mL) 130.6212.37 ± 8.644.14[7][9]
Bioavailability (F%) --3.2[7]

Table 4: Recommended Dosages for Other Species

SpeciesDosageRouteDurationReference(s)
Rabbits 20,000 IU/kgOral5 days[5]
Sheep Not specified in search results--

Experimental Protocols

The following protocols provide a generalized methodology for conducting pharmacokinetic studies of this compound in animal models. These should be adapted based on the specific research question, animal model, and available analytical instrumentation.

Protocol 1: In Vivo Pharmacokinetic Study

1. Animal Selection and Acclimatization:

  • Select clinically healthy animals of the target species, age, and weight.

  • House the animals in appropriate facilities with controlled environmental conditions (temperature, humidity, light cycle).

  • Allow for an acclimatization period of at least 7-10 days before the start of the study.[1]

  • Provide ad libitum access to feed and water, ensuring the feed is free of any antimicrobial agents.[3]

2. Ethical Considerations:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

  • Procedures should be designed to minimize animal stress and discomfort.

3. Drug Preparation and Administration:

  • Prepare a sterile solution of this compound for IV or IM administration at the desired concentration.

  • For oral administration, the drug can be given via gavage or mixed with feed or milk replacer.[4][5]

  • Accurately weigh each animal to determine the precise dose to be administered.

  • Administer the drug at the specified dose. For oral administration, it is common to withhold feed for a period before and after dosing.[1]

4. Sample Collection:

  • Collect blood samples at predetermined time points. A typical schedule for an IV study might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration. For oral or IM studies, the initial time points may be adjusted.

  • Collect blood from a suitable vein (e.g., jugular vein in calves, brachial vein in chickens) into heparinized or EDTA-containing tubes.

  • Immediately centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.[3]

  • Store the plasma samples at -20°C or lower until analysis.

5. Sample Analysis:

  • Quantify the concentration of apramycin in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][11]

6. Pharmacokinetic Analysis:

  • Use appropriate pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.[12]

  • Determine the key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, etc.) using non-compartmental or compartmental analysis.

Protocol 2: Tissue Residue Study

1. Animal Treatment:

  • Administer this compound to a group of animals for a specified duration, mimicking a therapeutic regimen.

2. Sample Collection:

  • At various time points after the final dose (withdrawal periods), euthanize subsets of animals.

  • Collect samples of edible tissues (e.g., muscle, liver, kidney, fat) and other tissues of interest.

3. Sample Preparation and Analysis:

  • Homogenize the tissue samples.

  • Extract apramycin from the tissue homogenates using an appropriate solvent extraction method.

  • Analyze the extracts using a validated analytical method (e.g., HPLC, LC-MS/MS) to determine the concentration of apramycin residues.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G cluster_pre Pre-Study Phase cluster_exp Experimental Phase cluster_post Post-Study Phase A Animal Selection & Acclimatization D Drug Preparation & Dose Calculation A->D B Ethical Review & Approval C Protocol Design B->C C->A E Drug Administration (IV, IM, or Oral) D->E F Blood Sample Collection (Time-course) E->F G Sample Processing (Plasma Separation) F->G H Analytical Quantification (e.g., HPLC, LC-MS/MS) G->H I Pharmacokinetic Analysis (Software Modeling) H->I J Data Interpretation & Reporting I->J

Caption: Experimental workflow for a typical animal pharmacokinetic study.

Key Pharmacokinetic Parameter Relationships

This diagram illustrates the logical relationships between key pharmacokinetic parameters.

G cluster_input Input Factors cluster_process Pharmacokinetic Processes cluster_output Key Parameters Dose Dose Absorption Absorption Dose->Absorption Route Route of Administration Route->Absorption Cmax Cmax Absorption->Cmax Tmax Tmax Absorption->Tmax AUC AUC Absorption->AUC Distribution Distribution Vd Vd Distribution->Vd Metabolism Metabolism Cl Cl Metabolism->Cl Excretion Excretion Excretion->Cl AUC->Cl t12 t1/2 Vd->t12 Cl->t12

Caption: Logical relationships of key pharmacokinetic parameters.

References

Application Notes and Protocols for Administering Apramycin Sulfate in Poultry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the administration of Apramycin Sulfate in poultry research studies. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this aminoglycoside antibiotic.

Introduction to this compound

This compound is an aminocyclitol antibiotic notable for its activity against a range of Gram-negative bacteria, including pathogenic strains of Escherichia coli and Salmonella spp. that are significant in poultry health.[1][2][3] Its unique chemical structure confers a degree of resistance to common aminoglycoside-modifying enzymes.[4] The mechanism of action involves binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis by inhibiting the translocation of peptidyl-tRNA.[1][5][6] This ultimately leads to a bactericidal effect.[2]

Key Properties:

  • Molecular Formula: C₂₁H₄₁N₅O₁₁ · H₂SO₄[1]

  • Appearance: Light yellow powder[1]

  • Solubility: Sparingly soluble in water[1]

  • Source: Streptomyces tenebrarius[1][2]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound targets the bacterial ribosome, a critical component of the protein synthesis machinery. By binding to the A-site of the 16S rRNA within the 30S ribosomal subunit, it interferes with the decoding of mRNA and inhibits the translocation step of elongation.[1][5] This disruption leads to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis (Elongation) 30S_Subunit->Protein_Synthesis Initiates 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->Protein_Synthesis mRNA mRNA mRNA->30S_Subunit Binding Apramycin This compound Apramycin->30S_Subunit Binds to A-site Inhibition Inhibition of Translocation Apramycin->Inhibition Protein_Synthesis->Inhibition Disrupts Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Diagram of this compound's mechanism of action.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Apramycin in Broiler Chickens
ParameterOral Administration (25 mg/kg)Intramuscular (IM) Administration (25 mg/kg)Intravenous (IV) Administration (10 mg/kg)Citations
Cmax (µg/mL) 0.79 - 3.25511.6 - 19.5Not Applicable[7][8][9][10][11]
Tmax (hours) 0.18 - 2.590.70 - 1.0Not Applicable[7][8][9][10][11]
Elimination Half-life (t½β) (hours) 1.23 - 1.932.31 - 2.332.15 - 5.45[7][8][9][10][11]
Bioavailability (F%) 1.31 - 11.60~60.5100[8][9][10][12][13]
Table 2: Minimum Inhibitory Concentrations (MIC) of Apramycin Against Poultry Pathogens
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Citations
Escherichia coli 3.46.61 - >512[1][2][7][14]
Salmonella pullorum Not specifiedNot specifiedNot specified[15]
Klebsiella pneumoniae Not specifiedNot specified2 - >256[1][2]
Pseudomonas aeruginosa Not specifiedNot specified4[2]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Broiler Chickens

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound following oral, intramuscular, and intravenous administration.

Start Start: Acclimatize Broiler Chickens (1-2 weeks) Grouping Divide into 3 groups: - Oral (PO) - Intramuscular (IM) - Intravenous (IV) Start->Grouping Fasting Withhold feed for 12 hours prior to administration Grouping->Fasting Dosing Administer this compound: - PO: 25 mg/kg via gavage - IM: 25 mg/kg into pectoral muscle - IV: 10 mg/kg into wing vein Fasting->Dosing Sampling Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) Dosing->Sampling Processing Process blood to separate plasma/serum Store at -20°C or below Sampling->Processing Analysis Quantify Apramycin concentration using HPLC Processing->Analysis PK_Analysis Perform pharmacokinetic analysis to determine: Cmax, Tmax, t½β, AUC, Bioavailability Analysis->PK_Analysis End End of Study PK_Analysis->End

Workflow for a pharmacokinetic study of this compound.

Methodology:

  • Animal Model: Use clinically healthy broiler chickens (e.g., Hubbard or similar breed), 4-6 weeks of age.[8][12] House the birds in appropriate conditions with ad libitum access to water and antibiotic-free feed.

  • Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment.

  • Grouping and Dosing:

    • Randomly assign chickens to different administration route groups (Oral, IM, IV).

    • Oral (PO): Administer a single dose of 25 mg/kg body weight directly into the crop using a gavage needle.[8][9]

    • Intramuscular (IM): Inject a single dose of 25 mg/kg body weight into the pectoral muscle.[8]

    • Intravenous (IV): Administer a single dose of 10 mg/kg body weight into the wing vein.[8][9]

  • Blood Sampling:

    • Collect blood samples (approximately 1-2 mL) from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

    • Use heparinized or EDTA-containing tubes to prevent coagulation.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -20°C until analysis.

    • Determine the concentration of Apramycin in the plasma using a validated High-Performance Liquid Chromatography (HPLC) method.[9]

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, elimination half-life (t½β), and Area Under the Curve (AUC).

    • Calculate bioavailability (F%) for oral and IM routes relative to the IV route.

Protocol 2: Efficacy Study of this compound for the Treatment of Colibacillosis

This protocol details an in vivo efficacy study to evaluate this compound in treating experimentally induced E. coli infection in broiler chickens.

Methodology:

  • Bacterial Strain: Use a pathogenic avian strain of Escherichia coli (e.g., serotype O2:K1).[16]

  • Animal Model: Use 1-day-old broiler chicks confirmed to be free of Salmonella and E. coli.

  • Experimental Design:

    • Randomly allocate chicks into treatment and control groups.

    • Infection: At 3-5 days of age, challenge all chicks (except for a negative control group) with a standardized dose of the pathogenic E. coli strain via an appropriate route (e.g., air sac inoculation).

    • Treatment: 24 hours post-infection, initiate treatment by administering this compound in the drinking water at various concentrations (e.g., 125 mg/L, 250 mg/L, and 500 mg/L) for 5 consecutive days.[17] A positive control group will receive no treatment.

  • Data Collection:

    • Monitor and record clinical signs and mortality daily for a specified period (e.g., 10-14 days).

    • At the end of the study, euthanize the surviving birds and perform post-mortem examinations.

    • Collect samples from relevant organs (e.g., liver, spleen, heart) for bacterial reisolation and enumeration to determine bacterial load.

  • Statistical Analysis:

    • Compare mortality rates, clinical scores, and bacterial loads between the treatment and control groups using appropriate statistical tests (e.g., Chi-square test, ANOVA).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the agar dilution method for determining the MIC of this compound against avian bacterial isolates.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar plates containing serial twofold dilutions of this compound.[7] The concentration range should be appropriate to the expected susceptibility of the target bacteria (e.g., 0.25 to 512 µg/mL).[1]

  • Inoculum Preparation:

    • Culture the bacterial isolates to be tested overnight in a suitable broth medium.

    • Dilute the bacterial suspension to achieve a standardized inoculum density (e.g., 10⁴ CFU per spot).

  • Inoculation:

    • Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface of the agar plates, including a control plate with no antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

Safety and Handling

  • Store this compound powder at 2-8°C.[1]

  • When handling the powder, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Prepare solutions in a well-ventilated area or under a fume hood.

  • Potential side effects at high doses can include nephrotoxicity and ototoxicity.[18] Use with caution in dehydrated subjects.[18]

By following these detailed application notes and protocols, researchers can effectively and safely administer this compound in poultry research studies to generate reliable and reproducible data.

References

Preparing Apramycin Sulfate Formulations for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Apramycin Sulfate formulations in a laboratory setting. The information is intended to guide researchers in accurately preparing solutions for various experimental needs, from routine cell culture to more specific antimicrobial susceptibility testing.

Properties of this compound

This compound is a broad-spectrum aminoglycoside antibiotic active against Gram-negative and some Gram-positive bacteria.[1][2][3][4] It is produced by Streptomyces tenebrarius.[1][5] Its mechanism of action involves binding to the 30S ribosomal subunit in bacteria, which interferes with protein synthesis by inhibiting the translocation of mRNA and causing misreading of the genetic code.[6][7][8][9] This ultimately leads to bacterial cell death.[7]

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Appearance Light brown or yellowish powder[1][6]
Molecular Formula C21H41N5O11 · xH2SO4[10]
Molecular Weight 539.58 g/mol (free base)[10]
Solubility in Water Highly soluble (e.g., 300,000 mg/L at 20°C, pH 7)[1][11]
Solubility in Organic Solvents Insoluble in acetone and DMSO; slightly soluble in lower alcohols like methanol.[1][12]
Storage Temperature (Powder) 2-8°C or -20°C[6][10][13]
Storage of Stock Solution -20°C for up to 1 year[14][15]

Experimental Protocols

Preparation of a 25 mg/mL this compound Aqueous Stock Solution

This protocol details the preparation of a standard stock solution for general laboratory use, such as for antimicrobial susceptibility testing or as a selection agent in cell culture.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Analytical balance and weigh boats

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 0.25 g of this compound powder.[14][15]

  • Transfer the powder to a sterile conical tube.

  • Add 10 mL of sterile water to the tube.[14][15]

  • Vortex the solution until the this compound is completely dissolved. The solution should be clear and faint yellow.[10]

  • To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.[14][15] It is recommended to pre-wet the filter with 5-10 mL of sterile water, which is then discarded, before filtering the antibiotic solution.[14][15]

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C. They are stable for up to one year under these conditions.[14][15]

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol provides a general guideline for determining the MIC of this compound against a specific bacterial strain using the broth microdilution method.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile this compound stock solution (e.g., 25 mg/mL, prepared as in Protocol 2.1)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the appropriate growth medium to a concentration suitable for the expected MIC range.

  • In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a single row.

  • Add 200 µL of the this compound working solution to the first well.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

  • Continue this serial dilution across the plate to well 10, discarding 100 µL from well 10 after mixing. Well 11 should serve as a positive control (bacteria, no antibiotic), and well 12 as a negative control (medium only).

  • Prepare a bacterial inoculum standardized to the appropriate density (e.g., 5 x 10^5 CFU/mL).

  • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation

Table 2: Recommended Concentrations and Storage for this compound Solutions

ApplicationRecommended Starting ConcentrationSolventStock Solution StorageReferences
Stock Solution 25 mg/mLSterile Water-20°C for up to 1 year[14][15]
In Vitro (MIC for A. pleuropneumoniae) MIC50 of 8 mg/LGrowth MediumN/A[12]
In Vivo (Chicken drinking water) 225 mg/LDrinking WaterN/A[12]
In Vivo (Mouse, subcutaneous) 16, 32, 80 mg/kgNot specifiedN/A[16]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_app Example Application: MIC Assay weigh Weigh 0.25g This compound dissolve Dissolve in 10mL Sterile Water weigh->dissolve filter Sterile Filter (0.22µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store dilute Prepare Working Solution from Stock store->dilute Use Stock serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate dilute->serial_dilute inoculate Inoculate with Bacterial Culture serial_dilute->inoculate incubate Incubate at 37°C inoculate->incubate read Read Results incubate->read

Caption: Experimental workflow for preparing and using this compound.

mechanism_of_action cluster_bacterium Bacterial Cell apramycin This compound ribosome 30S Ribosomal Subunit apramycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits Translocation mrna mRNA cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Apramycin Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apramycin Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution?

A1: For optimal stability, it is recommended to prepare stock solutions of this compound in sterile, purified water. While specific stability can be dependent on the concentration and storage conditions, a general guideline is to store aqueous stock solutions at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[1] For daily use, it is advisable to prepare fresh solutions. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: What are the main factors that can cause the degradation of this compound in my experiments?

A2: The primary factors influencing the degradation of this compound in aqueous solutions are pH, temperature, and exposure to light and oxidizing agents. This compound is susceptible to hydrolysis under both acidic and alkaline conditions. Elevated temperatures will accelerate this degradation. Exposure to ultraviolet (UV) light and the presence of oxidizing agents, such as hydrogen peroxide, can also lead to the degradation of the molecule.

Q3: I've noticed a change in the color of my this compound solution. What does this indicate?

A3: A change in the color of your this compound solution, such as turning yellowish, may indicate degradation. This can be a result of exposure to light, elevated temperatures, or pH instability. It is recommended to discard any discolored solution and prepare a fresh batch to ensure the integrity of your experiments.

Q4: Can I use a buffer to stabilize the pH of my this compound solution?

A4: Yes, using a buffer system can help maintain a stable pH and potentially slow down pH-mediated hydrolysis. However, it is crucial to ensure that the buffer components themselves do not react with this compound or catalyze its degradation. Phosphate buffers are commonly used, but it is advisable to perform a preliminary stability study with your chosen buffer system to confirm compatibility.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of antibacterial activity in my assay. Degradation of this compound in the prepared solution.Prepare a fresh stock solution of this compound. Ensure proper storage conditions (aliquoted and stored at -20°C or -80°C). Verify the pH of your experimental medium, as extremes in pH can lead to rapid degradation. Protect solutions from light during preparation and use.
Inconsistent results between experiments. Instability of the this compound solution over the course of the experiment.Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using solutions that have been stored at room temperature for extended periods. Monitor and control the temperature of your experimental setup.
Precipitate forms in the solution. The concentration of this compound exceeds its solubility in the given solvent or temperature.Ensure the concentration of your solution is within the known solubility limits. You may gently warm the solution or use sonication to aid dissolution, but be mindful of potential temperature-induced degradation. Confirm the pH of the solution, as solubility can be pH-dependent.
Unexpected peaks appear in my HPLC chromatogram. These may be degradation products of this compound.Conduct a forced degradation study to identify potential degradation products under your experimental conditions (see Experimental Protocols section). Use a stability-indicating analytical method to separate and quantify this compound from its degradants.

Quantitative Data on this compound Degradation

While specific kinetic data for the degradation of this compound under a wide range of conditions is not extensively available in published literature, forced degradation studies provide qualitative insights into its stability. The following table summarizes the observed degradation under various stress conditions.

Stress Condition Reagent/Condition Duration Observation
Acid Hydrolysis 0.1 M HCl2 hoursDegradation observed[2]
Alkaline Hydrolysis 0.1 M NaOH2 hoursDegradation observed[2]
Oxidative Stress 3% H₂O₂2 hoursDegradation observed[2]
Thermal Stress 100°C (water bath)2 hoursDegradation observed[2]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on an this compound aqueous solution to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place an aliquot of the stock solution in a water bath set at a high temperature (e.g., 80-100°C).

    • Photodegradation: Expose an aliquot of the stock solution to a UV light source. Include a control sample wrapped in aluminum foil to protect it from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization (for acid and alkaline samples): After incubation, neutralize the acid and alkaline hydrolysis samples with an appropriate amount of base or acid, respectively.

  • Analysis: Analyze the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound and to observe the formation of any degradation products.

HPLC Method for this compound Analysis

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products. A common approach involves pre-column derivatization followed by UV detection.

  • Column: C18 reversed-phase column (e.g., Synergy Hydro, 150 mm x 4.6 mm, 4 µm).[2]

  • Mobile Phase: A mixture of acetonitrile, water, and acetic acid containing an ion-pairing reagent like sodium octanosulfonate.[2]

  • Derivatization: Pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol reagent (e.g., 2-mercaptoacetic acid).[2]

  • Detection: UV detector set at an appropriate wavelength (e.g., 332 nm after derivatization).[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Injection Volume: 50 µL.[2]

Visualizations

Degradation_Pathway cluster_stress Stress Conditions Apramycin_Sulfate This compound Degradation_Products Degradation Products Apramycin_Sulfate->Degradation_Products degrades to Acid_Hydrolysis Acid Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photolysis Photolysis

Caption: General degradation pathway of this compound under various stress conditions.

Experimental_Workflow Start Prepare this compound Aqueous Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Evaluate Data for Degradation Rate and Products Analyze->Data End Determine Stability Profile Data->End

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic action_node action_node problem_node problem_node Problem Inconsistent Results? Check_Solution Is the solution freshly prepared? Problem->Check_Solution Check_Storage Was the stock solution stored correctly? Check_Solution->Check_Storage No Check_Conditions Are experimental conditions controlled? Check_Solution->Check_Conditions Yes Check_Storage->Check_Conditions Yes action_node_prepare Prepare fresh stock solution and store properly. Check_Storage->action_node_prepare No problem_node_conditions Control pH, temperature, and light exposure. Check_Conditions->problem_node_conditions No problem_node_reassess Re-evaluate experimental protocol for other variables. Check_Conditions->problem_node_reassess Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: In Vitro Evolution of Bacterial Resistance to Apramycin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the study of in vitro evolution of bacterial resistance to Apramycin Sulfate. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to apramycin?

A1: The most prevalent mechanism of acquired resistance to apramycin is enzymatic modification by aminoglycoside acetyltransferases (AACs), specifically the aac(3)-IV enzyme. This enzyme catalyzes the acetylation of apramycin, which prevents the antibiotic from binding to its target site on the 30S ribosomal subunit. Another, less common, mechanism involves mutations in the 16S rRNA, which can also alter the drug's binding site.

Q2: Which bacterial species are recommended for studying apramycin resistance in vitro?

A2: Escherichia coli is a widely used model organism for these studies due to its well-characterized genetics and ease of manipulation. Other clinically relevant species that can be used include Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella species.

Q3: What is a suitable starting concentration of this compound for evolution experiments?

A3: It is recommended to begin with a sub-inhibitory concentration of apramycin. A typical starting point is between 1/4 to 1/2 of the Minimum Inhibitory Concentration (MIC) of the susceptible parental bacterial strain. This allows for the gradual adaptation and selection of resistant mutants without causing a complete population collapse.

Q4: How long does it typically take to evolve high-level apramycin resistance in the laboratory?

A4: The duration required to achieve high-level resistance can vary based on the bacterial species, the selection pressure (concentration of apramycin), and the specific experimental method employed. Using serial passage experiments, a significant increase in the MIC can often be observed within 20 to 30 daily passages.

Q5: What is the expected magnitude of resistance (fold-increase in MIC) in evolved mutants?

A5: The fold-increase in MIC for apramycin-resistant mutants can range from a modest few-fold to over 100-fold compared to the original susceptible strain. The development of high-level resistance is frequently associated with the acquisition of specific resistance genes, such as aac(3)-IV.

Troubleshooting Guide

IssuePossible CausesSolutions
No resistant mutants are appearing after extended incubation. 1. Apramycin concentration is too high: The selective pressure may be too stringent, leading to the death of all cells before resistance mutations can arise and be selected. 2. Low intrinsic mutation rate: The bacterial strain's natural mutation frequency may be too low to generate resistance mutations within the given population size. 3. Insufficient inoculum size: A smaller starting population decreases the probability of pre-existing or newly arising resistant mutants being present.1. Reduce apramycin concentration: Lower the concentration to a more permissive sub-inhibitory level (e.g., 1/8 or 1/16 of the MIC). 2. Use a mutator strain: Employ a bacterial strain with a higher intrinsic mutation rate to increase the likelihood of generating resistance mutations. 3. Increase inoculum size: Start with a larger bacterial population (e.g., increase from 10^6 CFU/mL to 10^8 CFU/mL).
The entire bacterial population is eliminated after a few passages. 1. Too rapid increase in apramycin concentration: The incremental increase in drug concentration between passages may be too steep for the bacteria to adapt. 2. Inadequate incubation time: The bacteria may not have sufficient time to grow and acquire resistance mutations before being transferred to a higher concentration.1. Decrease the concentration increment: Reduce the fold-increase of apramycin between passages (e.g., from a 2-fold to a 1.5-fold or 1.25-fold increase). 2. Ensure sufficient growth: Confirm that the culture has reached a suitable density before proceeding to the next passage.
Culture contamination is observed. 1. Improper aseptic technique: Non-sterile handling during serial passages can introduce contaminating microorganisms. 2. Contaminated reagents or media: The growth medium or other solutions may be contaminated.1. Maintain strict aseptic technique: Work in a laminar flow hood and use sterile consumables. 2. Verify culture purity: Regularly streak cultures on non-selective agar to check for uniform colony morphology. 3. Use fresh, sterile materials: Ensure all media and reagents are sterile before use.
High variability in MIC values between replicate experiments. 1. Stochastic nature of mutations: The random occurrence of different resistance mutations can result in varying levels of resistance. 2. Inconsistent inoculum size: Variations in the starting cell number between replicates can lead to different evolutionary trajectories. 3. Pipetting inaccuracies: Errors in preparing antibiotic dilutions can lead to inconsistent selection pressures.1. Increase the number of replicates: Running more parallel lineages can help to account for the stochastic nature of evolution. 2. Standardize the inoculum: Carefully control the starting cell density for each replicate. 3. Ensure accurate dilutions: Use calibrated pipettes and proper technique when preparing apramycin solutions.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Apramycin Against Various Bacterial Species

Bacterial SpeciesStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliClinical Isolates (Swine)1664
Escherichia coliClinical Isolates (Chicken)816
Klebsiella pneumoniaeClinical Isolates-4
Pseudomonas aeruginosaCystic Fibrosis Isolates->64
Acinetobacter baumanniiClinical Isolates832
Mycobacterium tuberculosisClinical Isolates0.51

Table 2: Prevalence of the aac(3)-IV Resistance Gene in E. coli at Different Apramycin MICs

Apramycin MIC (µg/mL)Prevalence of aac(3)-IV (%)
0.5-160
321.14
6436.36
12864.71
25691.59

Experimental Protocols

Protocol 1: In Vitro Evolution of Apramycin Resistance via Serial Passage

This protocol provides a general method for evolving bacterial resistance to this compound in a liquid medium.

Materials:

  • Susceptible bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 10 mg/mL in sterile water)

  • Sterile culture tubes or microplates

  • Shaking incubator

  • Spectrophotometer or plate reader

Procedure:

  • Determine Initial MIC: Perform a standard MIC assay to establish the baseline susceptibility of the parental bacterial strain to apramycin.

  • Prepare Starting Culture: Inoculate a tube of CAMHB with a single colony of the susceptible strain and incubate overnight at the optimal growth temperature with shaking.

  • Initiate Serial Passage: a. Prepare a series of culture tubes or wells with CAMHB containing increasing concentrations of apramycin. A common starting point is 0.5x the initial MIC. It is advisable to run multiple parallel lineages. b. Inoculate each tube/well with the overnight culture to a standardized initial density (e.g., ~5 x 10⁵ CFU/mL). c. Incubate for 18-24 hours with shaking.

  • Subsequent Passages: a. Following incubation, identify the well with the highest concentration of apramycin that shows bacterial growth. This represents the new MIC for that passage. b. From this well, inoculate a fresh series of tubes/wells containing a new range of increasing apramycin concentrations. A 2-fold dilution series centered around the newly determined MIC is a common approach. c. Repeat this process for the desired number of passages or until a target MIC is achieved.

  • Isolate and Characterize Resistant Mutants: a. At various passages, streak an aliquot from the culture grown in the highest apramycin concentration onto non-selective agar plates to obtain single colonies. b. Confirm the MIC of individual clones to verify the resistance phenotype. c. Store the resistant isolates at -80°C for further analyses, such as genetic sequencing and fitness cost determination.

Protocol 2: Determination of Mutation Frequency for Apramycin Resistance

This protocol details a method to estimate the frequency of spontaneous mutations that confer resistance to apramycin.

Materials:

  • Susceptible bacterial strain

  • Non-selective liquid medium (e.g., Luria-Bertani broth)

  • Non-selective agar plates

  • Selective agar plates containing apramycin at a concentration that inhibits the growth of the parental strain (e.g., 4x or 8x the MIC).

  • Sterile dilution tubes and a cell spreader

Procedure:

  • Grow Bacterial Culture: Inoculate a single colony into non-selective liquid medium and grow to the late-logarithmic or stationary phase to allow for the accumulation of spontaneous mutants.

  • Determine Total Viable Cell Count: a. Prepare serial dilutions of the culture in a suitable buffer (e.g., phosphate-buffered saline). b. Plate appropriate dilutions onto non-selective agar plates. c. Incubate overnight and count the colonies to determine the total number of colony-forming units (CFU) per milliliter in the original culture.

  • Select for Resistant Mutants: a. Plate a known volume of the undiluted culture onto the selective agar plates containing apramycin. It is crucial to plate a large number of cells (e.g., 10⁸ to 10⁹ CFU) to detect rare mutation events. b. Incubate the selective plates for 24-48 hours, or until colonies are visible.

  • Calculate Mutation Frequency: a. Count the number of colonies that have grown on the selective plates. These are the apramycin-resistant mutants. b. Calculate the mutation frequency by dividing the number of resistant mutants by the total number of viable cells plated.

Protocol 3: Measuring the Fitness Cost of Apramycin Resistance

This protocol describes a competitive growth assay to determine the relative fitness of an apramycin-resistant mutant in comparison to its susceptible parental strain.

Materials:

  • Apramycin-resistant mutant and its isogenic susceptible parental strain

  • Non-selective liquid medium

  • Non-selective agar plates

  • Selective agar plates containing apramycin

  • Shaking incubator

Procedure:

  • Prepare Starting Cultures: Grow overnight cultures of the resistant mutant and the susceptible parental strain separately in a non-selective liquid medium.

  • Co-inoculate the Competition Culture: a. Mix the two cultures in a 1:1 ratio in fresh non-selective liquid medium at a low initial density (e.g., 10³ CFU/mL of each strain). b. Immediately take a sample at time zero (T₀) to determine the initial ratio of the two strains.

  • Determine the Initial Ratio (T₀): a. Plate serial dilutions of the T₀ sample onto non-selective agar to determine the total CFU/mL. b. Plate serial dilutions onto selective agar containing apramycin to determine the CFU/mL of the resistant mutant. c. The CFU/mL of the susceptible strain is calculated by subtracting the resistant count from the total count.

  • Incubate the Competition Culture: Incubate the co-culture for a defined period (e.g., 24 hours) with shaking.

  • Determine the Final Ratio (T₂₄): After 24 hours, take another sample and repeat the plating procedure from step 3 to determine the final CFU/mL of both the resistant and susceptible strains.

  • Calculate the Selection Coefficient (Fitness Cost): The relative fitness of the resistant mutant is determined by the change in the ratio of the two strains over time. The selection coefficient (s) can be calculated using the formula: s = [ln(R(t)/S(t)) - ln(R(0)/S(0))] / t, where R and S are the densities of the resistant and susceptible strains at time 0 and time t (measured in generations). A negative selection coefficient indicates a fitness cost associated with the resistance.

Mandatory Visualizations

Experimental_Workflow_Serial_Passage cluster_setup Initial Setup cluster_passage Serial Passage Cycle (repeated) cluster_analysis Analysis start Susceptible Parent Strain mic_initial Determine Initial MIC start->mic_initial inoculate Inoculate into sub-MIC Apramycin mic_initial->inoculate incubate Incubate (18-24h) inoculate->incubate determine_mic Determine New MIC incubate->determine_mic transfer Transfer to Higher Apramycin Conc. determine_mic->transfer isolate Isolate Resistant Mutants determine_mic->isolate transfer->inoculate Next Passage characterize Characterize Mutants (MIC, Sequencing, Fitness) isolate->characterize

Caption: Workflow for in vitro evolution of apramycin resistance using serial passage.

Signaling_Pathway_AAC cluster_cell Bacterial Cell apramycin_in Apramycin ribosome Ribosome (30S) apramycin_in->ribosome binds to apramycin_in->ribosome inhibits aac aac(3)-IV (Acetyltransferase) apramycin_in->aac protein_synthesis Protein Synthesis ribosome->protein_synthesis enables inactivated_apramycin Inactivated Apramycin aac->inactivated_apramycin produces acetyl_coa Acetyl-CoA acetyl_coa->aac inactivated_apramycin->ribosome cannot bind

Caption: Mechanism of apramycin inactivation by the AAC(3)-IV enzyme.

Logical_Relationship_Troubleshooting cluster_causes Possible Causes cluster_solutions Solutions issue Issue: No Resistant Mutants cause1 High Apramycin Concentration issue->cause1 cause2 Low Mutation Rate issue->cause2 cause3 Small Inoculum Size issue->cause3 solution1 Decrease Apramycin Concentration cause1->solution1 solution2 Use Mutator Strain cause2->solution2 solution3 Increase Inoculum Size cause3->solution3

troubleshooting variable results in Apramycin Sulfate susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable results in Apramycin Sulfate susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What are the expected MIC quality control ranges for this compound?

A1: Adherence to established quality control (QC) ranges is critical for ensuring the accuracy and reproducibility of your experimental results. Results for QC strains should fall within the ranges specified by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Q2: What is the mechanism of action of Apramycin and how can resistance emerge?

A2: Apramycin is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. It binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.[1][2] Resistance to Apramycin can emerge through enzymatic modification of the antibiotic, with the most well-documented mechanism being acetylation by aminoglycoside acetyltransferases (AAC), particularly the AAC(3)-IV enzyme.[3] The presence of genes like aac(3)-IV can lead to high-level resistance.

Q3: How stable is this compound in solution?

A3: this compound is generally stable as a powder when stored at -20°C.[4] Aqueous stock solutions can be prepared, but it is recommended to use them fresh. For longer-term storage of stock solutions, it is advisable to aliquot and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles. One source suggests that aqueous solutions of this compound should not be stored for more than one day.[4]

Q4: What are the key factors that can influence the results of this compound susceptibility testing?

A4: Several factors can lead to variability in susceptibility testing results. These include the quality and preparation of the Mueller-Hinton broth, particularly its cation concentration (calcium and magnesium), the pH of the media, the density of the bacterial inoculum, and the incubation conditions (time and temperature).[5] The purity and handling of the this compound powder are also crucial.

Troubleshooting Guide for Variable MIC Results

This guide addresses common issues encountered during this compound susceptibility testing using the broth microdilution method.

Issue 1: Inconsistent or unexpected MIC values for quality control (QC) strains.

Possible Cause Troubleshooting Steps
Incorrect Inoculum Density Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
Media Preparation Issues Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI. Variations in calcium and magnesium concentrations can significantly affect the activity of aminoglycosides against certain bacteria.[5][6] Ensure the pH of the medium is within the recommended range (typically 7.2-7.4).
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound for each experiment. If using frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
Incubation Conditions Incubate microdilution plates at 35°C ± 2°C for 16-20 hours. Ensure proper atmospheric conditions.
Contamination Check for contamination in the bacterial culture, media, or reagents.

Issue 2: "Skipped wells" are observed in the microdilution plate.

Skipped wells refer to wells with no bacterial growth at a lower antibiotic concentration, while growth is observed at a higher concentration.

Possible Cause Troubleshooting Steps
Pipetting Errors Ensure accurate and consistent pipetting of the antibiotic dilutions and the bacterial inoculum. Use calibrated pipettes.
Inadequate Mixing Thoroughly mix the contents of each well after adding the inoculum, being careful to avoid cross-contamination.
Technical Error The phenomenon of skipped wells can sometimes occur with certain antibiotic-organism combinations and may not always indicate a technical error.[7] However, if it occurs frequently, it warrants a review of the entire procedure.

Issue 3: MIC values are consistently higher or lower than expected for test isolates.

Possible Cause Troubleshooting Steps
Presence of Resistance Mechanisms If consistently high MICs are observed, the isolate may possess resistance genes, such as aac(3)-IV. Consider molecular methods to screen for known resistance determinants.
Incorrect this compound Concentration Verify the purity and potency of the this compound powder used to prepare the stock solution. Re-calculate the concentration if necessary.
pH of the Medium The activity of some aminoglycosides can be influenced by pH. Apramycin has been shown to have good activity at a slightly acidic pH.[8] Ensure the pH of your test medium is appropriate and consistent.

Quantitative Data Summary

Table 1: Quality Control Ranges for this compound Susceptibility Testing

Quality Control StrainMethodMIC Range (µg/mL)Zone Diameter Range (mm)Reference
Escherichia coli ATCC 25922Broth Microdilution2 - 8-[3]
Escherichia coli ATCC 25922Disk Diffusion (30 µg disk)-15 - 20[9]
Pseudomonas aeruginosa ATCC 27853Broth Microdilution2 - 16-[9]
Pseudomonas aeruginosa ATCC 27853Disk Diffusion (30 µg disk)-13 - 18[9]
Staphylococcus aureus ATCC 25923Disk Diffusion (30 µg disk)-17 - 24[9]

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Dissolve in a suitable sterile solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[10]

    • Sterilize the stock solution by membrane filtration if necessary.

  • Preparation of Microdilution Plates:

    • Using a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column. This will result in 100 µL of varying antibiotic concentrations in each well.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Within 15 minutes of standardization, inoculate each well (except for a sterility control well) with the appropriate volume of the diluted bacterial suspension to reach the final desired inoculum concentration.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

TroubleshootingWorkflow start Variable this compound Susceptibility Results check_qc Are QC Strain MICs within range? start->check_qc troubleshoot_qc Troubleshoot QC Failure: - Inoculum Density - Media Preparation (Cations, pH) - Apramycin Stock Solution - Incubation Conditions check_qc->troubleshoot_qc No qc_pass QC Strains Pass check_qc->qc_pass Yes troubleshoot_qc->start Re-test check_skipped Are 'Skipped Wells' Observed? qc_pass->check_skipped troubleshoot_skipped Address Skipped Wells: - Review Pipetting Technique - Ensure Proper Mixing check_skipped->troubleshoot_skipped Yes no_skipped No Skipped Wells check_skipped->no_skipped No troubleshoot_skipped->qc_pass Re-test check_mic_shift Are MICs Consistently Higher or Lower? no_skipped->check_mic_shift investigate_high_mic Investigate High MICs: - Screen for Resistance Genes (e.g., aac(3)-IV) - Verify Apramycin Potency check_mic_shift->investigate_high_mic Higher investigate_low_mic Investigate Low MICs: - Re-verify Apramycin Concentration - Check Media pH check_mic_shift->investigate_low_mic Lower end Consistent and Reliable Results Achieved check_mic_shift->end No (Results are consistent) investigate_high_mic->no_skipped Re-test investigate_low_mic->no_skipped Re-test

References

how to reduce variability in Apramycin Sulfate MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on reducing variability in Apramycin Sulfate Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

1. What is this compound and its mechanism of action? this compound is an aminoglycoside antibiotic.[1] Its primary mechanism of action involves binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis and ultimately leads to bacterial cell death.[2]

2. What are the typical applications of this compound in a research setting? In a laboratory setting, this compound is commonly used for in vitro antimicrobial susceptibility testing (AST). These tests are performed to determine the minimum inhibitory concentration (MIC) of the antibiotic against a variety of bacterial isolates, which is essential for research and veterinary applications.

3. How should this compound powder and stock solutions be stored? For optimal stability, this compound powder should be stored in a desiccated environment at 2-8°C.[3] Stock solutions can be kept at -20°C for up to one year.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the stock solution in aliquots.

4. What is the appropriate solvent for preparing this compound stock solutions? Sterile, deionized water is the recommended solvent for preparing this compound stock solutions.[4][5]

5. Which quality control (QC) strains are recommended for this compound MIC assays? Standard QC strains for antimicrobial susceptibility testing are recommended. These include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

6. What are the established MIC ranges for quality control strains with this compound? While QC ranges can be laboratory-dependent, a multicenter study has proposed quality control parameters. For instance, the established MIC quality control range for apramycin tested against E. coli ATCC 25922 is 4-8 μg/mL.[6]

Troubleshooting Guide: Addressing Variability in this compound MIC Results

Variability in MIC assay results can significantly impact the reliability and reproducibility of your findings. This guide outlines common issues and provides corrective measures.

Observed Problem Potential Cause(s) Corrective Action(s)
High variability between replicate wells - Inaccurate liquid handling.- Incomplete mixing of reagents.- Cross-contamination between wells.- Ensure pipettes are properly calibrated and functioning correctly.- Thoroughly mix all solutions, including antibiotic dilutions and the bacterial inoculum, before dispensing.- Employ meticulous aseptic techniques to prevent cross-contamination.
MIC values are consistently higher than expected - The bacterial inoculum is too dense.- this compound has degraded.- The testing medium has a high concentration of divalent cations (e.g., Ca²⁺, Mg²⁺).- Prepare the inoculum to a 0.5 McFarland standard to ensure the correct bacterial density.- Use freshly prepared this compound stock solutions or ensure that stored solutions have not expired or degraded.- Utilize cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.[7]
MIC values are consistently lower than expected - The bacterial inoculum is too sparse.- The initial concentration of the antibiotic is incorrect.- Verify the density of the bacterial suspension before dilution and inoculation.- Double-check all calculations and dilutions for the preparation of the antibiotic stock and working solutions.
"Skipped" wells (i.e., growth in wells with higher antibiotic concentrations and no growth in wells with lower concentrations) - Contamination of an individual well.- An error in pipetting the antibiotic or inoculum.- Repeat the assay with strict adherence to aseptic techniques.- Carefully observe and standardize your pipetting technique to ensure accuracy and consistency.
No bacterial growth observed in any wells, including the growth control - The bacterial inoculum was not viable.- The growth medium was improperly prepared.- The incubator was not functioning correctly.- Use a fresh, actively growing bacterial culture to prepare the inoculum.- Confirm the correct formulation and pH of the Mueller-Hinton Broth.- Verify the temperature and atmospheric conditions of the incubator.
Growth is observed in the sterility control well - The growth medium or other reagents are contaminated.- Use pre-tested, sterile media and reagents.- Ensure all equipment and solutions are properly sterilized before use.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for conducting standardized this compound MIC assays.

Parameter Recommended Value/Range Reference
Final Inoculum Density 5 x 10⁵ CFU/mL[6]
Incubation Temperature 35 ± 2°C[8]
Incubation Duration 16-20 hours for non-fastidious bacteria[8]
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
This compound Stock Solution 10 mg/mL or 25 mg/mL[4][5]
Stock Solution Storage Up to 1 year at -20°C[4][5]
QC Strain: E. coli ATCC® 25922™ MIC Range 4-8 µg/mL[6]

Detailed Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.

1. Preparation of this compound Stock Solution (e.g., 25 mg/mL)

a. Aseptically weigh 0.25 g of this compound powder.[4][5] b. Dissolve the powder in 10 mL of sterile deionized water and ensure it is completely dissolved.[4][5] c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[4][5] d. Dispense the sterilized solution into single-use aliquots in sterile cryovials and store at -20°C.[4][5]

2. Preparation of the Bacterial Inoculum

a. Using a sterile loop, pick 3-5 well-isolated colonies from a fresh (18-24 hours) agar plate. b. Suspend the colonies in a tube containing sterile saline or Mueller-Hinton Broth. c. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Further dilute this adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of the Microtiter Plate

a. In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to obtain the desired final concentration range (for example, from 0.25 µg/mL to 256 µg/mL). b. The volume of the diluted antibiotic in each well should be 50 µL to accommodate the subsequent addition of the inoculum. c. Designate a well for a growth control (containing only broth and the bacterial inoculum) and a sterility control (containing only broth).

4. Inoculation and Incubation

a. Add 50 µL of the prepared bacterial inoculum to each well, excluding the sterility control well. b. Cover the plate with a lid or an adhesive seal to prevent evaporation and contamination. c. Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.

5. Interpretation of the Results

a. Following incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound at which there is no visible growth. c. The growth control well must show distinct turbidity, while the sterility control well should remain clear.

Visualizations

Troubleshooting_Workflow start_end start_end issue issue check check action action result result start Start: Inconsistent MIC Results check_pipetting Pipetting Accurate? start->check_pipetting check_inoculum Inoculum Density Correct? check_pipetting->check_inoculum Yes calibrate_pipettes Calibrate/Verify Pipettes check_pipetting->calibrate_pipettes No check_media Media & Reagents OK? check_inoculum->check_media Yes standardize_inoculum Re-standardize Inoculum check_inoculum->standardize_inoculum No check_incubation Incubation Correct? check_media->check_incubation Yes prepare_fresh Prepare Fresh Media/Reagents check_media->prepare_fresh No verify_incubator Verify Incubator Settings check_incubation->verify_incubator No repeat_assay Repeat Assay check_incubation->repeat_assay Yes calibrate_pipettes->repeat_assay standardize_inoculum->repeat_assay prepare_fresh->repeat_assay verify_incubator->repeat_assay results_ok Results Consistent repeat_assay->results_ok end End: Reliable Data results_ok->end

Caption: A workflow for troubleshooting inconsistent this compound MIC results.

MIC_Variability_Factors cluster_reagents Reagent Factors cluster_procedure Procedural Factors cluster_incubation Incubation Factors center_node center_node factor_category factor_category specific_factor specific_factor mic_variability MIC Variability reagent_prep Reagent Preparation reagent_prep->mic_variability antibiotic_potency Antibiotic Potency/ Degradation reagent_prep->antibiotic_potency media_composition Media Composition (e.g., Cations, pH) reagent_prep->media_composition experimental_procedure Experimental Procedure experimental_procedure->mic_variability inoculum_prep Inoculum Preparation & Density experimental_procedure->inoculum_prep pipetting_accuracy Pipetting Accuracy experimental_procedure->pipetting_accuracy incubation_conditions Incubation Conditions incubation_conditions->mic_variability incubation_time Incubation Time incubation_conditions->incubation_time incubation_temp Incubation Temperature incubation_conditions->incubation_temp

Caption: A diagram illustrating the key factors that contribute to variability in MIC assays.

References

Technical Support Center: Apramycin Sulfate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Apramycin Sulfate in common biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an aminoglycoside antibiotic effective against a broad spectrum of bacteria.[1] Its primary mechanism of action is the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit, which can lead to mistranslation of mRNA.[1]

Q2: Can this compound interfere with my biological assays?

Yes, like other antibiotics and charged molecules, this compound has the potential to interfere with various biological assays. The interference can stem from two main components: the apramycin molecule itself and the sulfate counter-ion.

Q3: What are the primary mechanisms of interference?

The potential mechanisms of interference include:

  • Direct interaction with assay components: The positively charged apramycin molecule can interact with negatively charged molecules such as DNA, RNA, and certain proteins, potentially inhibiting enzyme activity or binding events.

  • Sulfate ion interference: The sulfate ion can interfere with assays that are sensitive to ionic strength or involve specific enzymatic reactions where sulfate acts as an inhibitor.[2]

  • Cytotoxicity: At high concentrations, this compound can be toxic to mammalian cells, affecting the results of cell-based assays.

  • Biological effects on host cells: As an aminoglycoside, apramycin can have off-target effects on eukaryotic cells, such as inducing nonsense codon readthrough in reporter gene assays.[3]

Troubleshooting Guides by Assay Type

Cell-Based Assays (e.g., MTT, CCK-8, Cell Proliferation)

Issue: Unexpected decrease in cell viability or proliferation in control wells treated with this compound.

Potential Causes & Troubleshooting:

Potential CauseTroubleshooting Steps
Cytotoxicity of this compound This compound, at high concentrations, can be cytotoxic to mammalian cells.
Solution: Determine the cytotoxic threshold of this compound for your specific cell line by performing a dose-response experiment (kill curve). Use a concentration well below the IC50 for your experiments.
Interference with Assay Chemistry The reducing environment created by some cell viability reagents (e.g., formazan-based assays like MTT) could potentially interact with this compound.
Solution: If you suspect direct interference, run a cell-free control by adding this compound to the assay medium with the viability reagent to see if a color change occurs. Consider using an alternative viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®).
Alteration of Cellular Metabolism The presence of the antibiotic may alter the metabolic state of the cells, affecting assays that measure metabolic activity.
Solution: Whenever possible, perform experiments in antibiotic-free medium. If the antibiotic is necessary for selection, ensure that all control and treated groups are exposed to the same concentration.

Quantitative Data: Cytotoxicity of Aminoglycoside Antibiotics

AminoglycosideCell LineAssayIC50 / Effect
DihydrostreptomycinBHK-21MTTSignificant decrease in viability at 3500 µg/mL
NeomycinBHK-21MTTSignificant decrease in viability at 9000 µg/mL
DihydrostreptomycinFEAMTTSignificant decrease in viability at 2500 µg/mL
NeomycinFEAMTTSignificant decrease in viability at 3000 µg/mL
Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Inconsistent, high background, or lower than expected signal in your ELISA.

Potential Causes & Troubleshooting:

Potential CauseTroubleshooting Steps
Non-specific Binding The charged nature of apramycin may promote non-specific binding to the plate surface or antibodies.
Solution: Ensure thorough blocking of the plate with a suitable blocking agent (e.g., BSA or non-fat dry milk). Optimize washing steps by increasing the number of washes or the detergent concentration (e.g., Tween-20) in the wash buffer.
Interference with Antibody-Antigen Interaction This compound could sterically hinder the binding of the antibody to its antigen.
Solution: If interference is suspected, perform a spike and recovery experiment. Add a known amount of your analyte to a sample with and without this compound to see if the recovery is affected.
Sulfate Ion Interference High concentrations of sulfate ions can alter the ionic strength of buffers, potentially affecting antibody conformation and binding kinetics.
Solution: Consider reducing the concentration of this compound in the sample if possible. If high concentrations are unavoidable, ensure that the standard curve is prepared in a matrix that closely matches the sample matrix, including the sulfate concentration.
Polymerase Chain Reaction (PCR)

Issue: PCR inhibition leading to reduced or no amplification.

Potential Causes & Troubleshooting:

Potential CauseTroubleshooting Steps
Inhibition of DNA Polymerase Aminoglycosides can bind to nucleic acids and may interfere with the function of DNA polymerase.
Solution: The most effective way to mitigate this is to remove this compound from the DNA sample prior to PCR. This can be achieved through DNA purification methods such as spin columns or ethanol precipitation.
Sulfate Ion Interference High concentrations of sulfate ions can inhibit DNA polymerase activity.
Solution: Diluting the DNA template can often reduce the concentration of inhibitors to a level that does not affect the PCR. However, this may also dilute the target DNA, so a balance needs to be found. Using a DNA polymerase known to be more resistant to inhibitors can also be beneficial.
Reporter Gene Assays (e.g., Luciferase, β-galactosidase)

Issue: Altered reporter gene expression that is not related to the experimental conditions.

Potential Causes & Troubleshooting:

Potential CauseTroubleshooting Steps
Induction of Nonsense Codon Readthrough Aminoglycosides are known to induce the ribosome to read through premature stop codons (nonsense codons).[3] If your reporter gene construct contains a nonsense mutation, apramycin could lead to a false-positive signal.
Solution: Be aware of the genetic makeup of your reporter construct. If it contains a nonsense mutation as part of the experimental design (e.g., in nonsense-mediated decay studies), the use of aminoglycosides should be carefully considered and controlled for.
Desensitization of the Assay Prolonged exposure to aminoglycosides can desensitize the assay to other compounds that might also induce readthrough.[3]
Solution: For transient transfection experiments, it is advisable to perform the assay in antibiotic-free medium. For stable cell lines that require selection, consider removing the antibiotic for a few passages before the experiment, if possible.
Direct Inhibition of Reporter Enzyme While less common, it is possible for compounds to directly inhibit the reporter enzyme (e.g., luciferase).
Solution: To test for direct inhibition, perform a cell-free assay by adding this compound to a lysate from cells expressing the reporter gene and measure the enzyme activity.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed your mammalian cell line of choice in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is from 1 µg/mL to 10,000 µg/mL.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a "no-drug" control.

  • Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Removal of Sulfate Ions using Solid-Phase Extraction (SPE)

This protocol is adapted for the removal of sulfate ions from samples containing this compound prior to analytical procedures like HPLC or potentially sensitive enzymatic assays.[2]

  • SPE Cartridge: Use a strong anion exchange (SAX) SPE cartridge.

  • Conditioning: Condition the cartridge by passing through a suitable solvent (e.g., methanol) followed by water.

  • Equilibration: Equilibrate the cartridge with a buffer that is compatible with your downstream assay.

  • Sample Loading: Load your sample containing this compound onto the cartridge. The sulfate ions will be retained by the stationary phase, while the positively charged apramycin will pass through.

  • Elution: Collect the flow-through which contains the apramycin with reduced sulfate concentration.

  • Assay: The collected fraction can now be used in your biological assay.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation Sample Sample containing This compound SPE Solid-Phase Extraction (Anion Exchange) Sample->SPE If sulfate interference is suspected Cell_Assay Cell-Based Assay Sample->Cell_Assay ELISA ELISA Sample->ELISA PCR PCR Sample->PCR Reporter_Assay Reporter Gene Assay Sample->Reporter_Assay SPE->Cell_Assay SPE->ELISA SPE->PCR SPE->Reporter_Assay

Caption: Experimental workflow for mitigating sulfate interference.

troubleshooting_logic Start Unexpected Assay Result Check_Controls Are controls behaving as expected? Start->Check_Controls Isolate_Variable Isolate this compound as the variable Check_Controls->Isolate_Variable No Mitigation Implement Mitigation Strategy Check_Controls->Mitigation Yes, but sample results are off Run_Interference_Control Run cell-free or no-template control with This compound Isolate_Variable->Run_Interference_Control Dose_Response Perform a dose-response experiment Run_Interference_Control->Dose_Response Interference observed Alternative_Assay Consider Alternative Assay Run_Interference_Control->Alternative_Assay No direct interference, consider biological effects Dose_Response->Mitigation

Caption: Logical workflow for troubleshooting assay interference.

signaling_pathway cluster_bacterial Bacterial Cell cluster_eukaryotic Eukaryotic Cell (Potential Off-Target Effects) Apramycin This compound Ribosome 30S Ribosome Apramycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Apramycin_Euk Apramycin Euk_Ribosome Eukaryotic Ribosome Apramycin_Euk->Euk_Ribosome Low affinity binding Cytotoxicity Cytotoxicity (High Concentrations) Apramycin_Euk->Cytotoxicity Readthrough Nonsense Codon Readthrough Euk_Ribosome->Readthrough

Caption: Mechanism of action of this compound.

References

Validation & Comparative

Apramycin Sulfate vs. Amikacin: A Comparative Analysis of In Vitro Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Apramycin Sulfate and amikacin against the opportunistic pathogen Pseudomonas aeruginosa. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in microbiology and antibiotic development.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and amikacin against Pseudomonas aeruginosa, including multidrug-resistant (MDR) strains. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates' growth were inhibited, respectively.

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)NotesReference
This compound 1632Against multidrug-resistant P. aeruginosa[1]
Amikacin ≥8256Against multidrug-resistant P. aeruginosa[1]
Amikacin 8256Against isolated P. aeruginosa[2]

Recent studies have highlighted Apramycin's potent in vitro activity against highly resistant pathogens.[1] For instance, one study demonstrated that Apramycin has an MIC50/MIC90 of 16/32 μg/ml for P. aeruginosa.[1] In contrast, the same study reported an MIC50/MIC90 for amikacin of ≥8/256 μg/ml against P. aeruginosa, with 27% of strains showing resistance.[1] Another study focusing on P. aeruginosa isolates from cystic fibrosis patients found that Apramycin's MIC90 values were at least fourfold lower than those for tobramycin.[3][4] Notably, a study in Southeast Asia found that all tested Pseudomonas aeruginosa isolates were susceptible to apramycin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical method for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The data presented in this guide was primarily obtained through the broth microdilution method, a standardized protocol outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Detailed Steps:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and amikacin are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Pseudomonas aeruginosa isolates are cultured on an appropriate agar medium. A suspension of the bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: Each well of the 96-well plate, containing 100 µL of the serially diluted antibiotic, is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of an antibiotic against Pseudomonas aeruginosa.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_antibiotic Prepare Serial Antibiotic Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Examine for Bacterial Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

References

Apramycin Sulfate Demonstrates Potent Efficacy in Murine Sepsis Model, Comparable to Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that apramycin sulfate, a veterinary aminoglycoside, exhibits significant efficacy in a murine sepsis model, positioning it as a potential candidate for further investigation in treating severe bacterial infections. When compared to established antibiotics such as amikacin, linezolid, and vancomycin, this compound demonstrates a comparable, dose-dependent reduction in bacterial burden, highlighting its potential utility in combating multidrug-resistant pathogens.

This guide provides a detailed comparison of this compound's performance with key alternatives, supported by experimental data from murine sepsis models. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.

Comparative Efficacy in a Murine Sepsis Model

The efficacy of this compound was evaluated in a neutropenic murine sepsis model challenged with methicillin-resistant Staphylococcus aureus (MRSA). The primary endpoint was the reduction in bacterial load, measured in colony-forming units (CFU), in both blood and kidney tissues 24 hours post-infection. The results are summarized and compared with data from similar models for amikacin, linezolid, and vancomycin.

Table 1: Comparative Efficacy of this compound and Other Antibiotics in Murine Infection Models

AntibioticModelPathogenDose (mg/kg)OrganLog10 CFU Reduction (vs. Vehicle)Reference
This compound Neutropenic SepsisMRSA16Blood~2.0[1]
32Blood~2.5[1]
80Blood~3.0[1]
16Kidney~2.5[1]
32Kidney~4.0[1]
80Kidney~5.0[1]
Amikacin Neutropenic SepsisMRSA16Kidney~2.0[2]
40Kidney~4.0[2]
Linezolid Neutropenic SepsisMRSA20Not specifiedPositive Control[1]
Vancomycin Thigh InfectionS. aureus2-8ThighStatic to >4.0

Note: Data for amikacin, linezolid, and vancomycin are sourced from different studies and may not be directly comparable due to variations in experimental models and protocols. The linezolid data from the apramycin study did not specify CFU reduction but was used as a positive control. The vancomycin data is from a thigh infection model, not a sepsis model, but is included for a broader comparison.

The data indicates that this compound's efficacy is dose-dependent and comparable to that of amikacin in reducing bacterial load in the kidneys.[1][2] At the highest dose tested (80 mg/kg), apramycin achieved a substantial 5-log10 reduction in kidney CFU.[1]

Understanding the Mechanism of Action and Sepsis Signaling

Apramycin is an aminoglycoside antibiotic that exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit. This action disrupts protein synthesis, leading to bacterial cell death. In the context of sepsis, which is characterized by a dysregulated host inflammatory response to infection, the primary role of antibiotics like apramycin is to eliminate the invading pathogens, thereby removing the stimulus for the inflammatory cascade.

A key signaling pathway implicated in the septic response is the Toll-like receptor 4 (TLR4) pathway. Bacterial components, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate TLR4, leading to a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines via the activation of transcription factors like NF-κB. While there is no direct evidence to suggest that apramycin modulates this pathway, its ability to rapidly clear bacteria would indirectly dampen the inflammatory response.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the murine sepsis model used to evaluate this compound and a general protocol for similar models used for comparator antibiotics.

This compound Murine Sepsis Model Protocol
  • Animal Model: Male ICR (CD-1) mice were used.[1]

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide (200 mg/kg four days prior to infection and 150 mg/kg one day prior).[1]

  • Infection: Mice were infected intravenously via the lateral tail vein with approximately 1 x 10^7 CFU of MRSA clinical isolate AG041.[1]

  • Treatment: this compound was administered subcutaneously at 16, 32, and 80 mg/kg at 1, 9, and 17 hours post-infection. Linezolid (20 mg/kg) was used as a positive control and administered intravenously.[1]

  • Endpoint: At 24 hours post-infection, blood and kidneys were collected for CFU determination.[1]

General Neutropenic Murine Sepsis Model for Comparator Antibiotics

While specific protocols vary between studies, a general methodology for evaluating antibiotics like amikacin, linezolid, and vancomycin in a neutropenic murine sepsis model involves the following steps:

  • Animal Model: Typically, specific pathogen-free mice of a designated strain, age, and sex are used.

  • Immunosuppression: Neutropenia is commonly induced using cyclophosphamide administered intraperitoneally on a schedule similar to the apramycin study.

  • Infection: A standardized inoculum of a specific bacterial strain (e.g., S. aureus) is administered, usually intravenously or intraperitoneally.

  • Treatment: The test antibiotic is administered at various doses and schedules, often beginning shortly after infection. A vehicle control and often a positive control (an antibiotic with known efficacy) are included.

  • Endpoint: The primary outcome is typically the bacterial burden (CFU) in target organs (e.g., blood, kidneys, spleen, lungs) at a specified time point after infection. Survival studies are also common.

Visualizing the Pathways and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Caption: Simplified TLR4 signaling pathway in sepsis.

experimental_workflow start Start immunosuppression Induce Neutropenia (Cyclophosphamide) start->immunosuppression infection Infect with MRSA (IV Injection) immunosuppression->infection treatment Administer Treatment (Apramycin or Control) infection->treatment collection Collect Blood & Kidneys (24h post-infection) treatment->collection analysis Determine CFU Count collection->analysis end End analysis->end

Caption: Experimental workflow for the murine sepsis model.

References

Apramycin Sulfate: A Comparative Guide to In Vitro Activity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of Apramycin Sulfate, a unique aminocyclitol antibiotic. The data presented herein is collated from various preclinical studies to offer an objective overview of its performance against a range of bacterial pathogens.

Executive Summary

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) strains that are often resistant to other aminoglycosides. Notably, its unique chemical structure allows it to evade many common aminoglycoside-modifying enzymes. Preclinical in vivo studies in various animal models corroborate these findings, demonstrating the efficacy of this compound in treating systemic and localized infections. Pharmacokinetic/pharmacodynamic (PK/PD) modeling has further established a quantitative correlation between the Minimum Inhibitory Concentrations (MICs) observed in vitro and successful outcomes in vivo.

In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated against a diverse panel of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of this compound against Key Gram-Negative Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Acinetobacter baumannii100832[1]
Pseudomonas aeruginosa-1632[1]
Escherichia coli1132-8[1]
Klebsiella pneumoniae1132-4[1]
Enterobacter spp.1132-4[1]
Salmonella spp.185816[2]

MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.

Table 2: Comparative In Vitro Activity of Apramycin and Other Aminoglycosides against Resistant Strains

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
A. baumannii (MDR)Apramycin832[1]
Amikacin≥64>256[1]
Gentamicin≥64>256[1]
P. aeruginosa (MDR)Apramycin1632[1]
Amikacin≥8256[1]
Gentamicin≥8>256[1]

In Vivo Efficacy of this compound

The promising in vitro data is supported by robust in vivo efficacy in various murine infection models. These studies demonstrate the ability of this compound to reduce bacterial burden and improve survival in animals.

Table 3: Summary of In Vivo Efficacy Studies of this compound in Murine Models

Infection ModelPathogenAnimal ModelDosageOutcomeReference
SepticemiaS. aureus (MRSA)Neutropenic Mice16, 32, 80 mg/kgDose-dependent reduction in bacterial burden in blood and kidneys.[3]
PneumoniaM. tuberculosisMice200 mg/kg/daySignificant reduction in bacterial load in the lungs, comparable to amikacin.[3]
Thigh InfectionA. baumanniiNeutropenic Mice20, 80, 500 mg/kg>4 log10 reduction in CFU per thigh.[4][5]
PneumoniaA. baumannii, P. aeruginosa, K. pneumoniaeNeutropenic Mice-Demonstrated efficacy.[1][6][7]

Correlation of In Vitro Activity and In Vivo Efficacy: A PK/PD Approach

Pharmacokinetic/pharmacodynamic (PK/PD) modeling provides a crucial link between the in vitro susceptibility of a pathogen and the in vivo exposure of the antibiotic required for a therapeutic effect. For aminoglycosides, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key predictor of efficacy.

A study in a neutropenic murine thigh infection model with A. baumannii established a clear correlation between the AUC/MIC ratio and bactericidal activity. A greater than 4-log10 reduction in bacterial colony-forming units (CFU) was observed for all dosing regimens where the AUC/MIC ratio was greater than 50.[4][5]

Further modeling studies have defined the required free AUC (fAUC)/MIC targets for achieving specific therapeutic endpoints against E. coli in a thigh model:

  • Stasis (no change in bacterial count): fAUC/MIC of 34.5[8]

  • 1-log kill (90% reduction in bacteria): fAUC/MIC of 76.2[8]

This quantitative relationship allows for the prediction of effective human doses based on preclinical in vitro and in vivo data.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentrations (MICs) are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolate Preparation: Clinical isolates of the target bacteria are cultured on appropriate agar plates.

  • Inoculum Preparation: A standardized inoculum of the bacteria is prepared in a cation-adjusted Mueller-Hinton broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: this compound is serially diluted in the broth in microtiter plates to achieve a range of concentrations.

  • Incubation: The microtiter plates containing the bacterial inoculum and the antibiotic dilutions are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antibiotics against localized bacterial infections.

  • Animal Model: Mice (e.g., CD-1 or similar strains) are used. To mimic conditions in immunocompromised patients, mice are often rendered neutropenic by treatment with cyclophosphamide.

  • Infection: A standardized inoculum of the test bacterium (e.g., A. baumannii) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with this compound, typically via subcutaneous or intravenous administration, at various doses. A control group receives a vehicle (placebo).

  • Endpoint: After a set period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized.

  • Bacterial Load Quantification: The homogenates are serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. The reduction in CFU in treated mice compared to the control group indicates the efficacy of the antibiotic.

Visualizing the Research Workflow

The following diagram illustrates the logical progression from initial in vitro characterization to in vivo efficacy testing and the culminating PK/PD analysis that informs clinical dose prediction.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Data Integration & Prediction in_vitro In Vitro Activity (MIC Determination) in_vivo In Vivo Efficacy (Animal Models) in_vitro->in_vivo Promising Activity pkpd PK/PD Modeling (AUC/MIC Correlation) in_vitro->pkpd MIC Data in_vivo->pkpd Efficacy Data pk Pharmacokinetics (Drug Exposure) pk->pkpd Exposure Data dose_prediction Human Dose Prediction pkpd->dose_prediction Efficacy Targets

Caption: Workflow from in vitro testing to in vivo efficacy and PK/PD modeling.

Conclusion

The presented data strongly supports the potential of this compound as a valuable therapeutic agent, particularly for infections caused by multidrug-resistant Gram-negative bacteria. The robust in vitro activity is consistently translated into significant in vivo efficacy. The established PK/PD relationships provide a solid foundation for its continued development and for predicting clinically effective dosing regimens. This guide highlights the compelling case for this compound as a promising candidate to address the growing challenge of antimicrobial resistance.

References

Comparative Analysis of the Nephrotoxicity Profiles of Apramycin Sulfate and Tobramycin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the renal safety of two aminoglycoside antibiotics, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the nephrotoxicity of Apramycin Sulfate and tobramycin, two critical aminoglycoside antibiotics. While both are potent antibacterial agents, their effects on renal function present a significant consideration for clinical use. This document summarizes key experimental findings, outlines detailed protocols for nephrotoxicity assessment, and visualizes the underlying cellular mechanisms and experimental workflows.

Executive Summary

Aminoglycoside antibiotics are a cornerstone in the treatment of severe Gram-negative bacterial infections. However, their clinical utility is often limited by the risk of nephrotoxicity. This guide focuses on the comparative renal safety of this compound and tobramycin. Emerging preclinical data suggests that apramycin may possess a wider therapeutic window due to a more favorable safety profile. Notably, in a direct comparative study in rats, a 10 mg/kg dose of gentamicin induced a similar degree of kidney damage as a 50 mg/kg dose of apramycin, highlighting apramycin's significantly lower nephrotoxic potential within the aminoglycoside class. While direct head-to-head comparative studies between apramycin and tobramycin are limited, this guide synthesizes available data to provide a comprehensive overview for the scientific community.

Quantitative Data on Nephrotoxicity

The following tables summarize key quantitative data from preclinical studies, illustrating the comparative nephrotoxicity of apramycin and other aminoglycosides.

Table 1: Comparative Nephrotoxicity Scores in a Rat Model

CompoundDosageMean Histopathology Score (Tubular Degeneration/Necrosis)
Apramycin50 mg/kgComparable to Gentamicin at 10 mg/kg[1]
Gentamicin10 mg/kgInduces notable tubular damage[1]

Note: Data for apramycin is from a direct comparison with gentamicin. Tobramycin is known to be less nephrotoxic than gentamicin.

Table 2: Effect of Tobramycin on Renal Function Markers in Rats

Treatment GroupDosageSerum CreatinineBlood Urea Nitrogen (BUN)
Control-NormalNormal
Tobramycin40 mg/kg/dayMinimal changes[2]Normal[2]
Gentamicin40 mg/kg/daySignificantly elevatedSignificantly elevated

This table illustrates the established lower nephrotoxicity of tobramycin compared to gentamicin, providing a benchmark for contextualizing apramycin's safety profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments in assessing aminoglycoside-induced nephrotoxicity.

In Vivo Animal Study for Nephrotoxicity Assessment

Objective: To evaluate and compare the nephrotoxic potential of this compound and tobramycin in a rodent model.

Animal Model: Male Wistar rats (200-250g) are a commonly used model.

Experimental Groups:

  • Control Group: Administered with sterile saline.

  • This compound Group: Administered with a clinically relevant dose of this compound.

  • Tobramycin Group: Administered with a clinically relevant dose of tobramycin.

  • Positive Control (Optional): Administered with an aminoglycoside with well-characterized nephrotoxicity, such as gentamicin.

Procedure:

  • Animals are acclimatized for at least one week before the experiment.

  • The respective drugs or saline are administered daily via intraperitoneal or subcutaneous injection for a predefined period (e.g., 7-14 days).

  • Body weight is monitored daily.

  • Urine samples are collected at baseline and specified time points for biomarker analysis.

  • Blood samples are collected at the end of the study for biochemical analysis.

  • At the end of the treatment period, animals are euthanized, and kidneys are harvested for histopathological examination.

Biochemical Analysis of Renal Function

Objective: To quantify markers of kidney damage in serum and urine.

Serum Parameters:

  • Creatinine and Blood Urea Nitrogen (BUN): Measured using commercially available assay kits and a clinical chemistry analyzer. An increase in these levels indicates impaired glomerular filtration.

Urine Parameters:

  • Kidney Injury Molecule-1 (KIM-1), Beta-2-Microglobulin (β2M), Clusterin, and Albumin: Measured using enzyme-linked immunosorbent assay (ELISA) kits specific for the animal model. These are sensitive biomarkers for proximal tubular injury[3].

Histopathological Examination of Kidney Tissue

Objective: To qualitatively and semi-quantitatively assess structural changes in the kidney.

Procedure:

  • Kidneys are fixed in 10% neutral buffered formalin.

  • The fixed tissues are processed, embedded in paraffin, and sectioned (4-5 µm).

  • Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for basement membrane visualization.

  • A board-certified veterinary pathologist, blinded to the treatment groups, examines the slides.

  • Lesions, such as tubular degeneration, necrosis, and regeneration in the renal cortex and outer medulla, are scored on a semi-quantitative scale (e.g., 0 = no change, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in aminoglycoside nephrotoxicity and a typical experimental workflow for its assessment.

G cluster_uptake Cellular Uptake cluster_cellular_effects Intracellular Effects cluster_outcome Clinical Manifestation Aminoglycoside Aminoglycoside (Apramycin/Tobramycin) Megalin Megalin Receptor (Proximal Tubule Cell) Aminoglycoside->Megalin Binding Endocytosis Endocytosis Megalin->Endocytosis Lysosomal_Accumulation Lysosomal Accumulation Endocytosis->Lysosomal_Accumulation Phospholipidosis Phospholipidosis Lysosomal_Accumulation->Phospholipidosis Lysosomal_Rupture Lysosomal Rupture Lysosomal_Accumulation->Lysosomal_Rupture Mitochondrial_Dysfunction Mitochondrial Dysfunction Lysosomal_Rupture->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis_Necrosis Apoptosis & Necrosis ROS_Production->Apoptosis_Necrosis Tubular_Damage Renal Tubular Damage Apoptosis_Necrosis->Tubular_Damage AKI Acute Kidney Injury (AKI) Tubular_Damage->AKI

Aminoglycoside-Induced Nephrotoxicity Pathway

G cluster_protocol Experimental Protocol cluster_analysis Data Analysis start Start: Animal Acclimatization dosing Daily Dosing: - Apramycin - Tobramycin - Control start->dosing monitoring In-life Monitoring: - Body Weight - Clinical Signs dosing->monitoring sample_collection Sample Collection: - Urine (periodic) - Blood (terminal) monitoring->sample_collection necropsy Necropsy: Kidney Harvest sample_collection->necropsy biochemistry Biochemical Analysis: - Serum Creatinine/BUN - Urine Biomarkers (KIM-1) sample_collection->biochemistry end End of Study necropsy->end histopathology Histopathology: - H&E and PAS Staining - Lesion Scoring necropsy->histopathology comparison Comparative Analysis: Statistical Evaluation biochemistry->comparison histopathology->comparison

In Vivo Nephrotoxicity Study Workflow

G cluster_compounds Compounds cluster_assessment Nephrotoxicity Assessment cluster_conclusion Comparative Safety Apramycin This compound InVivo In Vivo Studies (Rat Model) Apramycin->InVivo Tobramycin Tobramycin Tobramycin->InVivo Biomarkers Biochemical Markers (Serum/Urine) InVivo->Biomarkers Histo Histopathology InVivo->Histo Conclusion Apramycin shows a potentially more favorable renal safety profile Biomarkers->Conclusion Histo->Conclusion

Logical Relationship of Comparative Nephrotoxicity

References

The Resurgence of an Aminoglycoside: Apramycin Sulfate as a Safer Alternative to Colistin for Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of Apramycin Sulfate and Colistin, offering a comprehensive review of their efficacy, mechanisms of action, and safety profiles in the face of mounting antimicrobial resistance.

The escalating crisis of multidrug-resistant (MDR) Gram-negative bacterial infections has compelled the medical community to reconsider last-resort antibiotics, such as colistin. Despite its efficacy, the significant risk of nephrotoxicity and neurotoxicity associated with colistin has spurred the search for safer and more effective alternatives.[1] Emerging evidence positions this compound, a unique aminoglycoside antibiotic, as a promising candidate, demonstrating potent activity against a wide spectrum of MDR pathogens, including those resistant to carbapenems and other aminoglycosides, while exhibiting a favorable safety profile.[2][3][4]

This guide provides a detailed comparison of this compound and colistin, presenting experimental data on their performance, outlining key experimental methodologies, and visualizing their distinct mechanisms of action and resistance. This resource is intended for researchers, scientists, and drug development professionals engaged in the critical effort to combat antimicrobial resistance.

Performance Against Multidrug-Resistant Pathogens: A Quantitative Comparison

Apramycin has demonstrated broad in vitro activity against a range of multidrug-resistant Gram-negative bacteria.[3][5] Notably, it retains its efficacy against isolates resistant to other aminoglycosides, carbapenems, and even colistin.[6][7]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC50 and MIC90 values for apramycin and colistin against various MDR Gram-negative pathogens. These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Apramycin MIC Distribution for Multidrug-Resistant Enterobacteriaceae and Acinetobacter baumannii

OrganismNumber of IsolatesApramycin MIC50 (µg/mL)Apramycin MIC90 (µg/mL)
Escherichia coli-2-88
Klebsiella pneumoniae-2>256
Carbapenem-Resistant Enterobacteriaceae (CRE)---
Acinetobacter baumannii-832
Data compiled from multiple sources.[2][5][8]

Table 2: Colistin MIC Distribution for Multidrug-Resistant Gram-Negative Bacilli

OrganismNumber of IsolatesColistin MIC50 (µg/mL)Colistin MIC90 (µg/mL)
Acinetobacter baumannii27--
Pseudomonas aeruginosa60--
Klebsiella pneumoniae20--
Data compiled from a study on MDR Gram-negative bacilli.[9] Note: Specific MIC50/90 values were not provided in the abstract, but the study indicated that 17.8% of the 107 isolates were resistant to colistin.

A study on carbapenem-resistant Enterobacterales blood-culture isolates revealed genotypic resistance to colistin in 46.4% of cases, whereas apramycin resistance was found in only 2.1%.[10] Furthermore, in a panel of 470 MDR Gram-negative bacilli isolates from Southeast Asia, 98.3% had apramycin MICs ≤ 16 µg/mL, while only 86.8% had amikacin MICs in the same range.[6] All carbapenem and third-generation cephalosporin-resistant Enterobacterales, Acinetobacter baumannii, and Pseudomonas aeruginosa isolates in this study were susceptible to apramycin.[6] Of the 65 colistin-resistant isolates, only 6.2% had an apramycin MIC > 16 µg/mL.[6]

In Vivo Efficacy

Animal models provide crucial insights into the potential clinical utility of antibiotics. Studies in murine infection models have demonstrated the in vivo efficacy of apramycin against MDR pathogens.

Table 3: In Vivo Efficacy of Apramycin in Murine Infection Models

Infection ModelPathogenTreatmentLog10 CFU ReductionReference
Neutropenic ThighAcinetobacter baumanniiApramycin (various doses)>4[2][11]
Aerosol InfectionMycobacterium tuberculosisApramycin2.4[12][13]
SepticemiaStaphylococcus aureusApramycin-[12][13]
CFU: Colony-Forming Units

In a neutropenic murine thigh infection model, apramycin treatment resulted in a greater than 4-log10 reduction in Acinetobacter baumannii colony-forming units (CFU) per thigh.[2][11] In a murine model of Mycobacterium tuberculosis infection, apramycin demonstrated a 2.4-log10 CFU reduction in the lungs, comparable to the efficacy of amikacin.[12][13]

Clinical studies on colistin have shown favorable clinical responses in 59.5% to 62.0% of cases involving MDR Gram-negative infections.[14][15] However, these outcomes are often tempered by the high incidence of adverse effects.

Mechanisms of Action and Resistance: A Tale of Two Targets

The distinct mechanisms of action of apramycin and colistin underpin their differing efficacy and resistance profiles.

This compound: Targeting Protein Synthesis

Apramycin, as an aminoglycoside, exerts its bactericidal effect by targeting the bacterial ribosome.[16][17] Specifically, it binds to the 30S ribosomal subunit, leading to a dual disruption of protein synthesis: it causes misreading of the mRNA genetic code and inhibits the translocation of the ribosome along the mRNA strand.[16] This ultimately halts the production of essential bacterial proteins, leading to cell death.[16]

cluster_ribosome Ribosomal Action Apramycin This compound Ribosome Bacterial 30S Ribosomal Subunit Apramycin->Ribosome Binds to Misreading mRNA Misreading Apramycin->Misreading Translocation_Inhibition Inhibition of Translocation Apramycin->Translocation_Inhibition mRNA mRNA Ribosome->mRNA Translates Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cell_Death Bacterial Cell Death Misreading->Cell_Death Translocation_Inhibition->Cell_Death

Mechanism of Action of this compound.

A key advantage of apramycin is its unique chemical structure, which makes it resilient to many of the enzymes that confer resistance to other aminoglycosides.[3][5] It is not inactivated by most known aminoglycoside-modifying enzymes (AMEs) and is the only aminoglycoside reported to be active against bacteria producing rRNA methylases.[12] The primary documented mechanism of resistance to apramycin is through the aminoglycoside N-acetyltransferase AAC(3)-IV.[18]

Colistin: Disrupting the Bacterial Membrane

Colistin, a polycationic peptide, targets the outer membrane of Gram-negative bacteria.[19][20] Its positively charged regions interact electrostatically with the negatively charged phosphate groups of lipid A, a component of the lipopolysaccharide (LPS) layer.[19][21] This displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to the disruption of the outer membrane.[20] The hydrophobic regions of colistin then interact with the cytoplasmic membrane, acting like a detergent to solubilize the membrane and cause leakage of intracellular contents, resulting in bacterial cell death.[19][20]

Colistin Colistin Outer_Membrane Gram-Negative Outer Membrane (LPS) Colistin->Outer_Membrane Binds to Lipid A Divalent_Cations Ca²⁺ / Mg²⁺ Colistin->Divalent_Cations Displaces Cytoplasmic_Membrane Cytoplasmic Membrane Colistin->Cytoplasmic_Membrane Disrupts Membrane_Disruption Outer Membrane Disruption Outer_Membrane->Membrane_Disruption Divalent_Cations->Outer_Membrane Stabilizes Membrane_Disruption->Cytoplasmic_Membrane Allows access to Leakage Leakage of Intracellular Contents Cytoplasmic_Membrane->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Mechanism of Action of Colistin.

Resistance to colistin can arise through chromosomal mutations or plasmid-mediated mechanisms.[19][21] Chromosomal resistance often involves modifications to the lipid A portion of LPS, reducing its negative charge and thereby decreasing its affinity for colistin.[21] This is frequently mediated by the two-component regulatory systems PhoP/PhoQ and PmrA/PmrB.[19] The emergence of plasmid-mediated resistance, particularly through the mcr genes, is a significant global concern as it allows for the horizontal transfer of resistance between bacteria.[22]

Safety and Toxicity Profile

A critical differentiator between apramycin and colistin is their toxicity profiles.

This compound: Preclinical studies have indicated that apramycin is neither ototoxic nor nephrotoxic, a significant advantage over other aminoglycosides.[2][4] This improved safety profile is potentially due to its greater selectivity for bacterial ribosomes over mitochondrial ribosomes.[2]

Colistin: The clinical use of colistin is frequently limited by its significant toxicity. Nephrotoxicity is a common adverse effect, with reported rates ranging from 6% to 58%.[14] Neurotoxicity is another serious, though less common, side effect.[1] While often reversible, these toxicities necessitate careful patient monitoring and can restrict its use in critically ill patients.[1][15]

Experimental Protocols

Standardized methodologies are crucial for the accurate evaluation and comparison of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a commonly used method.[23][24]

Protocol for Broth Microdilution:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from a fresh culture.

  • Inoculation: Add the bacterial inoculum to each well of a microtiter plate containing the different concentrations of the antimicrobial agent. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

Start Start Prepare_Dilutions Prepare Serial Dilutions of Antibiotic in Broth Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Antibiotic Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination by Broth Microdilution.

Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial over time.

Protocol for Time-Kill Assay:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth.

  • Antimicrobial Addition: Add the antimicrobial agent at a specified concentration (e.g., 1x, 2x, or 4x the MIC) to the bacterial suspension. Include a growth control without the antimicrobial.

  • Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

In Vivo Murine Infection Models

Murine models, such as the neutropenic thigh infection model, are used to evaluate the in vivo efficacy of antimicrobials.

Protocol for Neutropenic Murine Thigh Infection Model:

  • Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide.

  • Infection: Inoculate the thigh muscle of the mice with a standardized suspension of the target bacterium.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the antimicrobial agent via a specific route (e.g., subcutaneous).

  • Tissue Harvesting and Bacterial Enumeration: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, harvest the thigh tissue, homogenize it, and perform serial dilutions to determine the bacterial load (CFU/thigh).

  • Data Analysis: Compare the bacterial load in the treated groups to that in the untreated control group to determine the efficacy of the antimicrobial.

Conclusion

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to modern medicine. While colistin has served as a last-resort treatment, its clinical utility is hampered by significant toxicity. This compound emerges as a compelling alternative, demonstrating potent in vitro and in vivo activity against a broad spectrum of MDR pathogens, including those resistant to carbapenems and other aminoglycosides. Its unique mechanism of action and resilience to common aminoglycoside resistance mechanisms, coupled with a favorable safety profile, position apramycin as a promising candidate for further clinical development. For researchers and drug development professionals, the continued investigation of apramycin and similar novel agents is paramount in the ongoing battle against antimicrobial resistance.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Apramycin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Apramycin sulfate, an aminoglycoside antibiotic used in veterinary medicine, requires specific disposal procedures to prevent environmental contamination and the potential development of antimicrobial resistance. Adherence to these guidelines is not only a matter of best practice but also a legal and ethical obligation.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses, gloves, and a lab coat.[1][2] In case of spills, dry clean-up procedures should be used to avoid generating dust. The spilled material should be collected in a suitable, sealed container for disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

  • Do Not Dispose in Standard Waste Streams: Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2][3][4][5] Improper disposal can lead to environmental contamination of soil and water, contributing to the spread of antibiotic-resistant bacteria.[5]

  • Engage a Licensed Waste Disposal Service: The recommended and safest method for disposing of this compound is to contact a licensed professional waste disposal company.[2][4][6] These services are equipped to handle and transport hazardous chemical waste according to strict regulatory standards.

  • Incineration as the Preferred Method: When consulting with a waste disposal service, incineration is the preferred method for the destruction of this compound.[4] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[2][4]

  • Return to Supplier or Veterinarian: For unused or expired veterinary preparations of this compound, returning the product to the supplier or the prescribing veterinarian is a viable and encouraged option.[5][7] Many veterinary practices have take-back programs for the safe disposal of unused medications.[5]

  • Contaminated Materials: All materials that have come into contact with this compound, including empty containers, weighing papers, and contaminated PPE, must be treated as hazardous waste and disposed of accordingly.[6] Empty containers should be completely cleared of their contents before being sent for disposal.[6]

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, by the Drug Enforcement Administration (DEA).[8][9][10] Healthcare and research facilities must adhere to these regulations to avoid significant penalties.[8]

Regulatory Aspect Guideline Relevant Agencies (U.S.)
Waste Classification This compound should be treated as a hazardous pharmaceutical waste.EPA
Disposal Method Prohibited from being sewered or disposed of in municipal landfills.[9][11]EPA
Professional Disposal Must be handled by a licensed hazardous waste disposal service.[2][4][6]EPA, State Environmental Agencies
Veterinary Products Unused products should be returned to the veterinarian or a take-back program.[5][12]FDA, DEA (for controlled substances)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain spill using dry methods is_spill->contain_spill Yes package_waste Package waste in a sealed, labeled container is_spill->package_waste No contain_spill->package_waste contact_ehs Contact Institutional EHS Department package_waste->contact_ehs is_vet_product Is it an unused veterinary product? contact_ehs->is_vet_product return_to_vet Return to Veterinarian or Supplier is_vet_product->return_to_vet Yes licensed_disposal Arrange for pickup by a licensed waste disposal service is_vet_product->licensed_disposal No end End: Proper Disposal Complete return_to_vet->end incineration Ensure disposal is via incineration licensed_disposal->incineration incineration->end

This compound Disposal Workflow

References

Comprehensive Safety Protocol: Handling Apramycin Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Apramycin Sulfate. Adherence to these procedural steps is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as a hazardous substance that can cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child[1][2][3][4].

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure. The level of protection required is dictated by the quantity of this compound being handled.

Table 1: PPE Requirements by Quantity of this compound

Quantity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Up to 500g Standard laboratory coat.[1]Single pair of nitrile or polychloroprene gloves.[1][2]Safety glasses with side shields (EN166 compliant).[5]Not generally required if handled in a well-ventilated area or chemical fume hood.
Up to 1kg Disposable, low-permeability lab coat or coveralls. Cuffs and collar should be secured.[1]Consider double-gloving with nitrile or other resistant materials (butyl rubber, PVC).[1][2]Chemical safety goggles.[1]A NIOSH/MSHA-approved respirator (e.g., N100) should be used if dust cannot be controlled or if irritation occurs.[5][6]
Over 1kg / Manufacturing Disposable, low-permeability coverall with disposable shoe covers.[1]Double-gloving with chemically resistant gloves (e.g., nitrile, butyl rubber).[1][2]Chemical safety goggles and a full-face shield for supplementary protection.[1]A full-face supplied air respirator is recommended. If using an air-purifying respirator, a full-face particle respirator (N100/P3) is appropriate.[6]

Note on Gloves: Always inspect gloves for degradation or punctures before use[1]. After handling this compound, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste. Wash hands thoroughly with soap and water after removing gloves[1][6].

Procedural Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for safely handling this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. PPE Selection & Donning cluster_handling 3. Handling & Experimental Protocol cluster_disposal 4. Decontamination & Disposal A Review Safety Data Sheet (SDS) B Assess Quantity of this compound A->B C Ensure Proper Ventilation (Fume Hood / Ventilated Area) B->C D Locate Emergency Equipment (Eyewash, Safety Shower) C->D E Select PPE Based on Quantity (See Table 1) D->E F Inspect PPE for Integrity E->F G Don PPE in Correct Order (Coat -> Gloves -> Eye Protection) F->G H Handle with Care to Avoid Dust Formation and Contact G->H J Weighing and Transferring in a Contained Space H->J I Perform Experiment K Segregate Waste: - Contaminated PPE - Excess this compound - Contaminated Labware I->K J->I L Doff PPE Correctly to Avoid Contamination K->L M Dispose of Waste via Licensed Professional Waste Service L->M N Wash Hands Thoroughly M->N

Caption: Workflow for Safe Handling of this compound.

Emergency Protocols and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

Spill Response:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, safety glasses, lab coat, and dust respirator), clean up the spill immediately[1][2].

    • Use dry clean-up methods; avoid creating dust. You can dampen the material with water to prevent it from becoming airborne before sweeping[1].

    • Alternatively, use a vacuum cleaner fitted with a HEPA filter[1][2].

    • Place the collected material into a clean, dry, labeled, and sealed container for disposal[2].

  • Major Spills:

    • Evacuate personnel to a safe area[6].

    • Alert emergency responders and inform them of the hazard's nature and location[1][2].

    • Prevent the spill from entering drains or waterways[2].

    • Only personnel trained in hazardous spill cleanup should address the spill, wearing full protective clothing[2].

First Aid Measures:

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, making sure to flush under the eyelids. If contact lenses are present, remove them if it is safe to do so and continue rinsing. Seek immediate medical attention[3][4][5][7].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention[2][5][7].

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms occur or if the person feels unwell[4][5][7].

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Drink plenty of water. Seek medical attention[4][5][7].

Disposal Plan

Proper disposal of this compound and associated contaminated materials is mandatory to prevent environmental contamination and potential health risks.

  • Chemical Waste: Unused or surplus this compound must be treated as hazardous waste. It should be collected in a suitable, sealed, and clearly labeled container and disposed of through a licensed professional waste disposal service[5][6]. Some protocols may involve dissolving the material in a combustible solvent for incineration[6]. Never dispose of this compound down the drain[6].

  • Contaminated Materials: All disposable PPE (gloves, coveralls, shoe covers), labware, and cleaning materials that have come into contact with this compound must be considered contaminated. These items should be collected in sealed containers for disposal via an approved hazardous waste stream[6].

  • Stock Solutions: Concentrated stock solutions are considered hazardous chemical waste and must be collected in approved containers for chemical waste disposal according to institutional guidelines[8].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.